Niranthin
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFGIEPQSDGMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Niranthin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niranthin, a lignan predominantly isolated from plants of the Phyllanthus genus, has emerged as a molecule of significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the chemical structure of this compound, supported by spectroscopic data, and details its biological properties, with a focus on its anti-inflammatory, antiviral, and anti-leishmanial effects. This document includes detailed experimental protocols for the extraction, isolation, and characterization of this compound, as well as methodologies for assessing its biological activity. Furthermore, it visually elucidates the signaling pathways modulated by this compound through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a lignan characterized by a dibenzylbutane skeleton. Its systematic IUPAC name is 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole.[1] The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₇ | [1] |
| Molecular Weight | 432.51 g/mol | [1] |
| CAS Number | 50656-77-4 | [1] |
| IUPAC Name | 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | [1] |
| SMILES | COC--INVALID-LINK----INVALID-LINK--COC | [1] |
| InChI | InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1 | [1] |
| InChIKey | RCFGIEPQSDGMJJ-RTBURBONSA-N | [1] |
Structural Elucidation Data
The structural confirmation of this compound is based on comprehensive spectroscopic analysis. The following table summarizes the key spectral data.
| Spectroscopic Technique | Data |
| ¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) | 135.77 (C-1), 101.31 (C-2), 147.88 (C-3), 133.69 (C-4), 148.78 (C-5), 108.16 (C-6), 35.03 (C-7), 40.79 (C-8), 133.69 (C-1'), 112.23 (C-2'), 147.18 (C-3'), 148.90 (C-4'), 111.03 (C-5'), 121.18 (C-6'), 35.03 (C-7'), 40.79 (C-8'), 72.72 (CH₂-OMe), 71.36 (CH₂-OMe), 101.23 (O-CH₂-O), 58.89 (OMe-alkyl), 55.99 (OMe-Ar), 55.93 (OMe-Ar), 55.84 (OMe-Ar) |
| Infrared (IR) (cm⁻¹) | 2926 (C-H alkyl), 1591, 1508, 1454 (C=C aromatic), 1250, 1112, 1030 (C-O) |
Experimental Protocols
Extraction and Isolation of this compound from Phyllanthus amarus
A generalized protocol for the extraction and isolation of this compound is presented below. Optimization may be required based on the specific plant material and available equipment.
2.1.1. Plant Material Preparation
-
Air-dry the aerial parts of Phyllanthus amarus in the shade.
-
Pulverize the dried plant material into a coarse powder using a mechanical grinder.
2.1.2. Extraction
-
Perform Soxhlet extraction of the powdered plant material with n-hexane for 6-8 hours.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.
2.1.3. Preliminary Fractionation
-
Dissolve the crude extract in a 9:1 (v/v) mixture of methanol and water.
-
Perform liquid-liquid partitioning against n-hexane to remove nonpolar impurities. The methanolic layer contains the lignans.
-
Evaporate the methanol from the aqueous methanol layer to yield an aqueous suspension.
-
Extract the aqueous suspension with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness to obtain a lignan-enriched fraction.
2.1.4. Chromatographic Purification
-
Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.
-
Dissolve the lignan-enriched fraction in a minimal amount of dichloromethane or n-hexane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the concentration of ethyl acetate.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2 v/v) and visualize under UV light (254 nm).
-
Pool the fractions containing this compound based on the Rf value of a standard.
2.1.5. Crystallization
-
Evaporate the solvent from the pooled fractions to obtain a semi-pure solid.
-
Dissolve the solid in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, followed by refrigeration, to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and antiviral properties being the most extensively studied.
Quantitative Biological Activity Data
The following table summarizes the key quantitative data on the biological activities of this compound.
| Activity | Assay Model | Target/Effect | IC₅₀ / Effective Dose | Reference |
| Anti-inflammatory | Mouse Cerebral Cortex | Displacement of [³H]-PAF binding | 6.5 µM | [2] |
| PAF-induced mouse paw edema | Inhibition of edema | 30 nmol/paw | [2] | |
| Anti-Hepatitis B Virus (HBV) | HepG2.2.15 cells | HBsAg Secretion Inhibition | 15.6 µM | |
| HepG2.2.15 cells | HBeAg Secretion Inhibition | 25.1 µM |
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to significantly inhibit the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[2] This inhibition is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) signaling pathways.[2]
Specifically, this compound suppresses the phosphorylation of IκB kinases (IKKα/β), which prevents the degradation of the inhibitory protein IκBα and subsequent nuclear translocation of NF-κB.[2] In the MAPK pathway, this compound inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[2]
Experimental Protocol for Western Blot Analysis of MAPK and NF-κB Signaling
This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.
3.3.1. Cell Culture and Treatment
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
3.3.2. Protein Extraction and Quantification
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatants.
-
Determine the protein concentration using a BCA protein assay kit.
3.3.3. Western Blotting
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-IKKα/β, phospho-JNK, phospho-ERK, and total forms of these proteins, as well as a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its ability to modulate key inflammatory signaling pathways provides a strong basis for its potential therapeutic applications. The experimental protocols detailed in this guide offer a framework for the consistent extraction, purification, and evaluation of this compound, facilitating further research into its pharmacological properties and potential for drug development. Future studies should focus on a more detailed elucidation of its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and the exploration of its full therapeutic potential.
References
Niranthin: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niranthin, a bioactive lignan, has attracted considerable scientific attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and potential anti-leishmanial properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, the geographical distribution of the primary plant species, quantitative data on its concentration, and detailed experimental protocols for its extraction, isolation, and quantification. This document is intended to be a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution
This compound is predominantly isolated from plants belonging to the Phyllanthus genus (family: Phyllanthaceae).[2][3][4] The most significant sources are Phyllanthus amarus and Phyllanthus niruri, which are often used interchangeably in traditional medicine and have been the focus of much of the scientific research.[1][3][5]
-
Phyllanthus amarus Schum & Thonn : This plant is a rich source of various lignans, including this compound, phyllanthin, and hypophyllanthin, which contribute to its medicinal properties.[1] It is widely distributed throughout tropical and subtropical regions.[6]
-
Phyllanthus niruri L. : This species is native to the tropical and subtropical regions of the Americas but is now found across Asia and Africa.[6][7][8] It is an annual herb that thrives in moist, sandy areas and is often considered a weed.[6][7][9] It is used extensively in traditional medicine systems like Ayurveda for various ailments.[6]
Other Phyllanthus species in which this compound has been identified include P. maderaspatensis, P. urinaria, and P. virgatus.[10]
Quantitative Analysis of this compound
The concentration of this compound in Phyllanthus species can vary significantly based on the plant part, geographical location, and the extraction method employed. The leaves have been found to contain the highest concentration of lignans, including this compound.[11][12]
Table 1: this compound Content in Phyllanthus amarus
| Plant Part | This compound Content (% w/w) | Reference |
| Whole Plant | 0.075 - 0.416 | [13] |
Table 2: Comparison of Extraction Methods for Lignans (including this compound) from Phyllanthus Species
| Extraction Method | Plant Species | Solvent System | Key Parameters | Extract Yield (% w/w) | Lignan Content | Reference |
| Maceration | P. niruri | Methanol | - | 3.6 | Low phyllanthin content (3.1 mg/g extract) | [3][14] |
| Maceration | P. amarus | Methanol | - | - | Phyllanthin: 0.1319 mg/g | [3] |
| Soxhlet Extraction | P. niruri | Hexane | - | 0.82 | High phyllanthin content (36.2 mg/g extract) | [14][15] |
| Soxhlet Extraction | P. niruri | Dichloromethane | - | 1.12 | Phyllanthin content (11.7 mg/g extract) | [14][15] |
| Soxhlet Extraction | P. niruri | Acetone | - | 3.40 | Phyllanthin content (11.7 mg/g extract) | [14][15] |
| Microwave-Assisted Extraction | P. niruri | 80% Methanol | - | 8.13 | High phyllanthin content (21.2 mg/g extract) | [15][16] |
| Ultrasonication-Assisted Extraction | P. amarus | Petroleum Ether | 30 minutes | - | - | [17] |
Experimental Protocols
Extraction and Isolation of this compound
Objective: To extract and isolate this compound from Phyllanthus plant material.
Method 1: Ultrasonication-Assisted Solvent Extraction [3][17]
-
Plant Material Preparation: Air-dry the whole plant or specific parts (e.g., leaves) of P. amarus or P. niruri at room temperature and pulverize into a fine powder.[1][3]
-
Extraction:
-
Filtration: After each extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[3] Pool the filtrates from all three extractions.[3]
-
Concentration: Evaporate the combined solvent from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[3]
-
Isolation (Centrifugal Partition Chromatography - CPC): [18]
Method 2: Microwave-Assisted Extraction [3]
-
Plant Material Preparation: Follow the same procedure as in Method 1.[3]
-
Extraction:
-
Post-Extraction Processing:
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound in a plant extract.[17]
-
Sample Preparation for HPLC:
-
Chromatographic Conditions: [17]
-
Instrument: High-Performance Liquid Chromatography system with a UV or PDA detector.[17][19]
-
Column: C18 stationary phase.[17]
-
Mobile Phase: Isocratic elution with a suitable solvent system (e.g., acetonitrile-water).[11]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30°C or ambient.[17]
-
Detection: UV at 230 nm.[17]
-
Injection Volume: 10-20 µL.[17]
-
-
Standard Preparation:
-
Data Analysis:
Signaling Pathways and Workflows
Proposed Biosynthesis of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route in plant secondary metabolism.[1] The pathway begins with the conversion of L-phenylalanine to monolignols, which are the building blocks for lignans.[1]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Extraction and Quantification
The general workflow for extracting and quantifying this compound from plant material involves several key steps, from sample preparation to data analysis.
Caption: General workflow for this compound extraction and quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tropical.theferns.info [tropical.theferns.info]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Phyllanthus niruri L. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 8. gbif.org [gbif.org]
- 9. Phyllanthus niruri - FSUS [fsus.ncbg.unc.edu]
- 10. staff.cimap.res.in [staff.cimap.res.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biosynthesis Pathway of Niranthin in Phyllanthus amarus
Audience: Researchers, scientists, and drug development professionals.
Abstract
Niranthin, a significant bioactive lignan from Phyllanthus amarus, exhibits a wide array of pharmacological properties, including hepatoprotective and anti-inflammatory effects. A thorough understanding of its biosynthesis is pivotal for optimizing its production through biotechnological methods and for the quality control of related herbal formulations. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge from genomics, enzymology, and analytical chemistry. We detail the enzymatic steps from the general phenylpropanoid pathway to the formation of the lignan backbone and the subsequent tailoring reactions. This guide includes quantitative data on lignan concentrations, detailed experimental protocols for key analytical and enzymatic assays, and logical diagrams of the biosynthetic and regulatory pathways to facilitate further research and development.
Introduction
Phyllanthus amarus Schum. & Thonn., of the Euphorbiaceae family, is a medicinal herb renowned for its rich content of lignans, a class of phenylpropanoid dimers with significant biological activities.[1] Among these, this compound is a key bioactive constituent that contributes to the plant's therapeutic properties.[1] The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a major route in plant secondary metabolism that converts L-phenylalanine into a variety of phenolic compounds.[1] While the complete enzymatic pathway for this compound synthesis in P. amarus is yet to be fully elucidated, a putative pathway has been proposed based on its dibenzylbutane lignan structure.[1] This guide synthesizes the current understanding and provides a framework for future research.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway producing L-phenylalanine. This is followed by the general phenylpropanoid pathway, which generates monolignols. These monolignols then enter the lignan-specific pathway.
The General Phenylpropanoid Pathway
The initial steps involve the conversion of L-phenylalanine to coniferyl alcohol, a key monolignol precursor.[1] The core enzymatic reactions are:
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.[1]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by forming a CoA thioester, p-coumaroyl-CoA.[1]
-
Further transformations: A series of reductions, hydroxylations, and methylations convert p-coumaroyl-CoA to coniferyl alcohol.
Lignan-Specific Biosynthesis to Secoisolariciresinol
The formation of the core lignan structure proceeds as follows:
-
Oxidative Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is mediated by laccases or peroxidases and is directed by dirigent proteins (DIRs) to ensure stereospecificity.
-
Sequential Reduction: Pinoresinol is then reduced in two steps by Pinoresinol-Lariciresinol Reductase (PLR) . The first reduction yields lariciresinol, and the second yields secoisolariciresinol, which is the direct precursor to the this compound backbone.[1]
Proposed Tailoring of Secoisolariciresinol to this compound
The final steps in this compound biosynthesis involve a series of tailoring reactions that modify the secoisolariciresinol scaffold. While the specific enzymes in P. amarus have not been fully characterized, these modifications are likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs).[1] Based on the structure of this compound, these steps are proposed to include hydroxylation and methylation. The availability of transcriptome data from P. amarus has revealed numerous candidate genes for these enzyme families, paving the way for their functional characterization.[2]
Caption: Putative biosynthetic pathway of this compound in Phyllanthus amarus.
Quantitative Data
The concentration of this compound and other major lignans in Phyllanthus amarus can vary depending on factors such as the part of the plant used, geographical location, and harvest time. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for quantification.
| Compound | Plant Part | Concentration (% w/w) | Analytical Method | Reference |
| This compound | Whole Plant | 0.075 - 0.416 | HPLC | [1] |
| Phyllanthin | Whole Plant | 0.3 - 0.7 | HPTLC | |
| Hypophyllanthin | Whole Plant | 0.2 - 0.5 | HPTLC |
Experimental Protocols
Extraction and Quantification of Lignans
This protocol outlines a general procedure for the extraction and HPLC-based quantification of this compound from P. amarus.
1. Plant Material Preparation:
-
Air-dry the whole plant of P. amarus at room temperature.
-
Pulverize the dried plant material into a fine powder.
2. Extraction:
-
Perform Soxhlet extraction on the powdered plant material with n-hexane for 6-8 hours.
-
Alternatively, use ultrasonication-assisted extraction with methanol at room temperature for 30 minutes.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
3. Sample Preparation for HPLC:
-
Redissolve a known weight of the dried extract in HPLC-grade methanol to a final concentration of 10-20 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC-PDA Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Photodiode Array (PDA) detector, monitoring at 230 nm and 280 nm.[1]
-
Quantification: Prepare a calibration curve using an authentic this compound standard (e.g., 10-200 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.[1]
Caption: Experimental workflow for lignan extraction and analysis.
Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay
This protocol is adapted from methods used for characterizing PLR activity from other plant sources and can be optimized for P. amarus.
1. Protein Extraction:
-
Homogenize fresh, young leaf tissue of P. amarus in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, containing 10% glycerol, 1% PVPP, 10 mM ascorbate, and protease inhibitors).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude protein extract.
2. Enzyme Assay:
-
The standard assay mixture (125 µL) should contain:
-
50 mM Tris-HCl buffer (pH 7.5)
-
400 µM (±)-pinoresinol (substrate)
-
1.5 mM NADPH (cofactor)
-
An appropriate amount of crude protein extract (e.g., 5-10 µg).
-
-
Initiate the reaction by adding the protein extract.
-
Incubate the mixture at 30°C for a defined period (e.g., 1-4 hours).
-
Terminate the reaction by adding an equal volume of ethyl acetate.
3. Product Analysis:
-
Extract the reaction products with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Analyze the formation of lariciresinol and secoisolariciresinol using HPLC or LC-MS.
-
For kinetic studies, vary the concentration of pinoresinol and measure the initial reaction rates.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is a regulated process, influenced by both developmental cues and environmental stresses. Recent studies suggest the involvement of complex signaling networks.
Elicitor-Mediated Regulation
Biotic elicitors, such as endophytic fungi, and abiotic stresses like drought have been shown to enhance lignan production in Phyllanthus species. This response is mediated by plant hormone signaling pathways.
-
Jasmonic Acid (JA) and Ethylene (ET) Signaling: Elicitation can lead to the accumulation of JA and ET. This activates a signaling cascade involving transcription factors like MYC2 . Activated MYC2 can upregulate the expression of key biosynthetic genes, such as PAL , leading to an increased flux through the phenylpropanoid and lignan pathways.[3]
-
Other Transcription Factors: Members of the WRKY and MYB transcription factor families are known to regulate various branches of secondary metabolism, including the phenylpropanoid pathway. Specific WRKY and MYB factors in P. amarus may be involved in the fine-tuning of this compound biosynthesis in response to different stimuli.
Caption: Simplified signaling pathway for elicitor-mediated regulation of lignan biosynthesis.
Future Directions
While significant progress has been made in understanding the biosynthesis of this compound, several areas warrant further investigation:
-
Functional Genomics: The transcriptome data of P. amarus should be leveraged to identify and functionally characterize the specific cytochrome P450s and O-methyltransferases involved in the final tailoring steps of this compound biosynthesis.[2]
-
Metabolic Engineering: Overexpression of key regulatory genes (e.g., transcription factors) or biosynthetic genes (e.g., PLR) could be explored to enhance this compound production in P. amarus cell or tissue cultures.
-
Enzymatic Synthesis: The in vitro reconstruction of the this compound biosynthetic pathway using purified recombinant enzymes could open avenues for the cell-free synthesis of this compound and its derivatives.
Conclusion
The biosynthesis of this compound in Phyllanthus amarus is a complex process rooted in the general phenylpropanoid pathway. The proposed pathway, proceeding via a secoisolariciresinol intermediate, provides a solid hypothetical framework for ongoing research. The elucidation of the complete pathway, including the final tailoring enzymes and their regulation, will be crucial for the biotechnological production of this valuable pharmacophore. This technical guide provides a foundation for researchers and professionals to advance the understanding and application of this compound.
References
- 1. Characterization of Arabidopsis thaliana Pinoresinol Reductase, a New Type of Enzyme Involved in Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 3. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Properties of Niranthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niranthin is a lignan, a class of polyphenolic compounds, primarily isolated from plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus niruri. These plants have a rich history in traditional medicine systems like Ayurveda for treating a variety of conditions, particularly those affecting the liver, kidneys, and gastrointestinal system. Modern scientific inquiry has identified this compound as a key bioactive constituent responsible for a wide array of pharmacological effects, including anti-inflammatory, antiviral, hepatoprotective, anxiolytic, and anticancer activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to serve as a resource for ongoing research and drug development.
Pharmacological Activities
This compound exhibits a broad spectrum of pharmacological activities, which are summarized in the following sections. The quantitative data for these activities are presented in the tables below.
Data Presentation
Table 1: Anti-inflammatory and Antiallodynic Activity of this compound
| Test System | Parameter | Value | Reference |
| [3H]-PAF binding in mouse cerebral cortex | IC50 | 6.5 µM | [1] |
| PAF-induced paw edema in mice | ID50 | 11.5 nmol/paw | [2] |
Table 2: Antiviral Activity of this compound
| Virus | Assay Target | Parameter | Value | Cell Line | Reference |
| Hepatitis B Virus (HBV) | HBsAg Secretion | IC50 | 15.6 µM | HepG2.2.15 | [3] |
| Hepatitis B Virus (HBV) | HBeAg Secretion | IC50 | 25.1 µM | HepG2.2.15 | [3] |
Table 3: Anticancer Activity of this compound
| Cell Line | Activity | Parameter | Value | Reference |
| HeLa (Human cervical cancer) | Cytotoxicity | IC50 | 70.4 µg/mL | [1] |
| MCF-7 (Human breast cancer) | Cytotoxicity | IC50 | > 100 µM | [4] |
| MCF-7ADR (Doxorubicin-resistant breast cancer) | Cytotoxicity | IC50 | > 100 µM | [4] |
Table 4: Anxiolytic Activity of this compound
| Animal Model | Test | Dose | Effect | Reference |
| Mice | Elevated Plus Maze (EPM) | 5 and 10 mg/kg | Dose-dependent increase in time spent in open arms | [5] |
| Mice | Light & Dark Exploration Test | 5 and 10 mg/kg | Dose-dependent increase in time spent in the light compartment | [5] |
Mechanisms of Action and Signaling Pathways
This compound exerts its pharmacological effects by modulating specific cellular signaling pathways.
Anti-inflammatory and Antiallodynic Activity
This compound demonstrates potent anti-inflammatory properties by targeting key inflammatory mediators and signaling cascades.[6] It significantly inhibits the production of cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophages.[6] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) signaling pathways.[6][7] this compound suppresses the phosphorylation and degradation of IκB, an inhibitor of NF-κB, and inhibits the phosphorylation of kinases such as JNK and ERK.[6]
Furthermore, this compound's anti-inflammatory and antiallodynic effects are mediated through its direct antagonistic action on the Platelet-Activating Factor (PAF) receptor binding sites.[1][2]
Antiviral Activity
This compound has demonstrated significant antiviral activity, particularly against the Hepatitis B virus (HBV).[6] It effectively suppresses the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in HBV-transfected human liver cells (HepG2.2.15).[3][6] In animal models, this compound administration led to a notable reduction in serum DHBV DNA, HBsAg, and HBeAg levels.[6]
Anxiolytic Activity
The anxiolytic effects of this compound are believed to be mediated through its interaction with the GABA-A receptor.[5] Pre-treatment with a GABA-A receptor antagonist, flumazenil, has been shown to block the anxiolytic effects of this compound in animal models, suggesting a GABAergic mechanism of action.[5]
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines.[6] It has been shown to exhibit a cytotoxic effect on HeLa cells.[6] The anticancer activities of this compound are attributed to its ability to perturb signaling networks such as NF-κB, MAPKs, and PI3K/Akt.[8]
Pharmacokinetics and ADME Profile
Currently, there is a lack of specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound in the public domain. However, studies on related lignans from Phyllanthus species, such as phyllanthin and hypophyllanthin, have been conducted and may provide some insight. Further research is required to determine the specific pharmacokinetic profile of this compound for its clinical translation.[6]
Experimental Protocols
Detailed protocols are essential for the replication and validation of scientific findings.
In Vitro Anti-inflammatory Assay
-
Cell Line: Human macrophage cell line (e.g., U937).
-
Induction of Inflammation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of this compound before LPS stimulation.
-
Analysis:
-
ELISA: To quantify the production of pro-inflammatory cytokines (TNF-α, IL-1β) and PGE2.
-
Western Blot: To determine the protein expression levels of COX-2 and key signaling molecules (phosphorylated and total forms) in the NF-κB, MAPK, and PI3K-Akt pathways.
-
qRT-PCR: To measure the gene expression levels of COX-2, TNF-α, and IL-1β.
-
In Vitro Antiviral (Anti-HBV) Assay
-
Cell Line: HepG2.2.15, a human liver cell line that stably expresses and replicates HBV.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 144 hours).[3]
-
Analysis:
-
ELISA: The culture medium is collected, and the levels of secreted HBsAg and HBeAg are quantified using ELISA kits to determine the IC50 values.[3]
-
In Vivo Anxiolytic Activity Assessment
-
Animal Model: Swiss albino mice.
-
Behavioral Tests:
-
Elevated Plus-Maze (EPM): The apparatus consists of two open and two enclosed arms. Anxiolytic activity is indicated by an increase in the time spent and the number of entries into the open arms.[5]
-
Light & Dark Exploration Test: This test is based on the innate aversion of rodents to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.[5]
-
-
Treatment: this compound is administered at different doses (e.g., 5 and 10 mg/kg) intraperitoneally before the behavioral tests. A standard anxiolytic drug like diazepam is used as a positive control.[5]
-
GABA-A Receptor Involvement: To confirm the mechanism, a separate group of animals is pre-treated with flumazenil, a GABA-A receptor antagonist, before this compound administration.[5]
Conclusion and Future Directions
This compound, a key lignan from the Phyllanthus genus, exhibits a diverse and potent pharmacological profile. Its well-documented anti-inflammatory and antiviral (anti-HBV) activities are attributed to its ability to modulate complex signaling pathways like NF-κB and MAPKs. Furthermore, emerging evidence for its anxiolytic and anticancer effects presents new opportunities for therapeutic development. For drug development professionals, this compound serves as a promising natural product scaffold.
Future research should prioritize:
-
Pharmacokinetic and Bioavailability Studies: To understand its ADME profile, which is crucial for clinical translation.
-
Advanced In Vivo Models: To test its efficacy in more complex, chronic disease models for inflammation, liver fibrosis, and cancer.
-
Combination Therapies: To investigate potential synergistic effects when used with existing antiviral or chemotherapeutic agents.
-
Clinical Trials: To validate the preclinical findings in human subjects.
By bridging the gap between traditional knowledge and modern scientific investigation, the full therapeutic potential of this compound can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Niranthin's Mechanism of Action in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niranthin, a lignan predominantly isolated from plants of the Phyllanthus genus, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development in inflammatory diseases.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism of Action: Multi-pathway Inhibition
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are crucial in the inflammatory response. The primary mechanisms involve the downregulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) signaling cascades.[1][2] Additionally, this compound has been shown to act as an antagonist at the Platelet-Activating Factor (PAF) receptor.[3][4]
Downregulation of Pro-inflammatory Signaling Pathways
In cellular models, particularly using lipopolysaccharide (LPS)-induced human macrophages (U937), this compound has been shown to significantly inhibit the inflammatory cascade.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering a response that this compound effectively mitigates.
The anti-inflammatory actions of this compound are characterized by the reduced production of key inflammatory mediators. Studies have demonstrated that this compound significantly inhibits the protein and gene expression of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin E2 (PGE2).[1][5] Furthermore, it suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][6]
Key Signaling Pathways Modulated by this compound:
-
NF-κB Pathway: this compound suppresses the phosphorylation of IκB kinases (IKKα/β) and the inhibitor of kappa B (IκBα). This action prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[1][7]
-
MAPK Pathway: this compound has been observed to specifically suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[1] Notably, it does not appear to affect the phosphorylation of p38 MAPK.[1][8] The inhibition of JNK and ERK phosphorylation contributes to the overall reduction in the inflammatory response.
-
PI3K-Akt Pathway: The anti-inflammatory effects of this compound are also mediated through the downregulation of the PI3K-Akt signaling pathway, which is involved in the expression of pro-inflammatory markers.[1][9]
The following diagram illustrates the inhibitory effects of this compound on these critical inflammatory signaling pathways.
Caption: this compound's inhibition of inflammatory signaling pathways.
Antagonism of the Platelet-Activating Factor (PAF) Receptor
Beyond its effects on intracellular signaling, this compound also exhibits anti-inflammatory and antiallodynic actions through its direct interaction with the platelet-activating factor (PAF) receptor.[3][4] PAF is a potent lipid mediator of inflammation.
Studies have shown that this compound can displace the binding of [3H]-PAF to its receptor in mouse cerebral cortex membranes in a concentration-dependent manner.[3] This antagonistic action on the PAF receptor contributes to its ability to inhibit PAF-induced paw edema and myeloperoxidase activity in mice.[3][10]
Quantitative Data Summary
The following tables summarize the quantitative data available on the anti-inflammatory effects of this compound.
Table 1: Inhibition of PAF Receptor Binding
| Compound | IC50 (µM) |
| This compound | 6.5[3][4] |
| WEB2170 (PAF Receptor Antagonist) | 0.3[3][4] |
Table 2: In Vivo Anti-inflammatory and Antiallodynic Effects
| Model | Treatment | Dosage | Effect |
| PAF-induced paw edema (mice) | This compound (local) | 30 nmol/paw | Significant inhibition of edema[3][10] |
| PAF-induced pleurisy (mice) | This compound (oral) | 100 µmol/kg | Significant inhibition of protein extravasation[3] |
| PAF-induced allodynia (rats) | This compound (local) | 30 nmol/paw | Significant inhibition of allodynia[3] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to determine the mechanism of action of this compound.
In Vitro Anti-inflammatory Activity in LPS-Induced U937 Macrophages
Objective: To investigate the effects of this compound on the production of pro-inflammatory mediators and the activation of key signaling pathways in a human macrophage cell line.
1. Cell Culture and Differentiation:
-
U937 human monocytic cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for a specified period (e.g., 48 hours).
2. This compound Treatment and LPS Stimulation:
-
Differentiated U937 macrophages are pre-treated with various concentrations of this compound for a set time (e.g., 1 hour).
-
Inflammation is then induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
3. Measurement of Pro-inflammatory Mediators:
-
ELISA: The concentrations of PGE2, TNF-α, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of COX-2, TNF-α, and IL-1β.
4. Western Blot Analysis of Signaling Proteins:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including IKKα/β, IκBα, NF-κB p65, JNK, and ERK.
-
Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
The following diagram provides a workflow for this experimental protocol.
Caption: Workflow for in vitro anti-inflammatory assays.
PAF Receptor Binding Assay
Objective: To determine the ability of this compound to inhibit the binding of PAF to its receptor.
1. Membrane Preparation:
-
Cerebral cortices are dissected from mice and homogenized in a buffer solution.
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.
2. Binding Assay:
-
A reaction mixture is prepared containing the membrane preparation, [3H]-labeled PAF (as the radioligand), and varying concentrations of this compound or a known PAF receptor antagonist (e.g., WEB2170).
-
The mixture is incubated to allow for binding to occur.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PAF) from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PAF) is determined by non-linear regression analysis of the concentration-response curve.
Conclusion and Future Directions
This compound demonstrates a robust and multi-faceted mechanism of action against inflammation. Its ability to concurrently inhibit the NF-κB, MAPK, and PI3K-Akt signaling pathways, in addition to antagonizing the PAF receptor, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
Future research should focus on:
-
In-depth Pharmacokinetics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to understand its bioavailability and optimize dosing regimens.
-
In Vivo Efficacy in Chronic Disease Models: Evaluating the therapeutic efficacy of this compound in animal models of chronic inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) will be crucial for its clinical translation.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogs could lead to the design and synthesis of more potent and selective anti-inflammatory agents.
-
Toxicology Studies: A thorough assessment of the safety profile of this compound is required before it can be considered for human clinical trials.
By elucidating its complex mechanism of action and pursuing these future research avenues, the full therapeutic potential of this compound in combating inflammatory diseases can be realized.
References
- 1. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijbpas.com [ijbpas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
A Technical Guide to the Early Discovery and Isolation of Niranthin
For Researchers, Scientists, and Drug Development Professionals
Niranthin is a prominent lignan, a class of polyphenolic compounds, primarily isolated from plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus niruri.[1][2] These plants have a rich history in traditional medicine systems like Ayurveda for treating a wide range of ailments, particularly those affecting the liver, kidneys, and gastrointestinal system.[1] Scientific inquiry has identified this compound as a key bioactive constituent responsible for a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, and anxiolytic effects.[1][3] This guide provides a comprehensive overview of the foundational methodologies for the extraction, isolation, and characterization of this compound, intended as a resource for professionals in natural product chemistry, pharmacology, and drug development.
Data Presentation: Extraction Yields and Spectroscopic Data
The efficiency of this compound extraction is highly dependent on the chosen solvent and methodology. The selection of an appropriate technique involves considering factors like desired purity, yield, cost, and environmental impact.[4]
Table 1: Comparative Analysis of Extraction Methods for Lignans from Phyllanthus Species
The following table summarizes quantitative data from various studies, highlighting the impact of different solvents and techniques on extract and lignan yields. Note that phyllanthin is often used as a marker for lignan content in these studies.
| Extraction Method | Plant Species | Solvent System | Extract Yield (% w/w) | Phyllanthin Content (mg/g of extract) | Reference |
| Maceration | P. niruri | Methanol | 3.6 | 3.1 | [5][6][7] |
| Soxhlet | P. niruri | n-Hexane | 0.82 | 36.2 ± 2.6 | [5][6][7] |
| Soxhlet | P. niruri | Dichloromethane | 1.12 | 11.7 ± 1.68 | [5][6] |
| Soxhlet | P. niruri | Acetone | 3.40 | 11.7 ± 1.10 | [5][6] |
| Microwave-Assisted | P. niruri | 80% Methanol | 8.13 | 21.2 ± 1.30 | [5][6][8] |
| Alkaline Digestion | P. niruri | 30% KOH, then Dichloromethane | 3.1 | 22.34 ± 0.13 | [5][6] |
| Enzyme-Assisted | P. niruri | Cellulase & Protease | 13.92 | 25.9 | [5] |
| Supercritical Fluid | P. amarus | CO2 with 10% Methanol | - | 12.83 ± 0.28 | [6] |
Table 2: Spectroscopic Data for the Characterization of this compound
Structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data has been reported for its characterization.
| Spectroscopic Data | Values | Reference |
| IR (cm⁻¹) | 2926 (C-H alkyl), 1591, 1508, 1454 (C=C aromatic), 1250, 1112, 1030 (C-O) | [9] |
| ¹³C-NMR (CDCl₃) δ (ppm) | 133.69 (C-1'), 135.77 (C-1), 112.23 (C-2'), 110.87 (C-2), 148.90 (C-3'), 147.18 (C-3), 147.01 (C-4'), 111.03 (C-5'), 108.12 (C-5), 121.18 (C-6'), 121.91 (C-6), 35.03 (C-7'), 35.54 (C-7), 42.00 (C-8'), 40.79 (C-8), 59.05, 58.89 (Alkyl OMe), 56.56, 56.48 (Aromatic OMe), 101.23 (O-CH₂-O) | [9] |
| ESI-MS | m/z 455 [M + Na]⁺ | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction and isolation of this compound from Phyllanthus species.
Protocol 1: Extraction of Crude Lignan Extract
This protocol outlines two effective methods for obtaining a crude extract enriched with this compound.
1.1. Plant Material Preparation
-
Air-dry the aerial parts (leaves and stems) of Phyllanthus amarus or Phyllanthus niruri in the shade to preserve phytochemical integrity.[6]
-
Once thoroughly dried, pulverize the plant material into a coarse powder using a mechanical grinder.[6]
1.2. Extraction Procedure (Choose one method)
Method A: Soxhlet Extraction (Conventional)
-
Accurately weigh the powdered plant material and place it into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a non-polar solvent such as n-hexane.[6]
-
Assemble the Soxhlet apparatus and heat the flask. Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.[6]
-
After extraction, allow the apparatus to cool.
Method B: Microwave-Assisted Extraction (Non-Conventional)
-
Accurately weigh 5 g of the powdered plant material and place it into a microwave-safe extraction vessel.[4]
-
Add 50 mL of 80% methanol to the vessel.[4]
-
Securely cap the vessel and place it in a microwave extractor.
-
Set the microwave power (e.g., 500 W) and extraction time (e.g., 30-60 seconds).
-
After extraction, allow the vessel to cool to room temperature before opening.[4]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure completeness. Pool the filtrates.[4]
1.3. Solvent Evaporation
-
Concentrate the resulting extract (from either method) under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 40°C to prevent degradation of the lignans.[4]
-
The resulting viscous or solid material is the crude lignan extract.
Protocol 2: Isolation and Purification of this compound
This protocol describes the purification of this compound from the crude extract using chromatographic techniques.
2.1. Preliminary Fractionation (Liquid-Liquid Partitioning)
-
Dissolve the crude extract obtained from Protocol 1 in a 9:1 (v/v) mixture of methanol and water.[6]
-
Transfer the solution to a separatory funnel and perform liquid-liquid partitioning with an equal volume of n-hexane to remove non-polar impurities.
-
Separate the lower methanol-water layer, which contains the lignans.[6]
-
Evaporate the methanol from this layer using a rotary evaporator to obtain a concentrated aqueous suspension.
-
Extract the aqueous suspension multiple times with a solvent of intermediate polarity, such as ethyl acetate.[6]
-
Pool the ethyl acetate layers and evaporate to dryness to yield a fraction enriched with this compound.[6]
2.2. Column Chromatography
-
Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.[6]
-
Dissolve the enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column using a gradient solvent system of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the concentration of ethyl acetate.[6]
2.3. Fraction Monitoring and Collection
-
Collect fractions of the eluate systematically.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).[6]
-
Visualize the separated spots on the TLC plate under UV light (254 nm).
-
Pool all fractions that show a spot corresponding to the Rf value of a pure this compound standard.[6]
2.4. Crystallization
-
Evaporate the solvent from the pooled, pure fractions to obtain a semi-pure solid.
-
Dissolve the solid in a minimal amount of a hot solvent, such as methanol or ethanol.[6]
-
Allow the solution to cool slowly to room temperature, then place it in a cool environment to facilitate crystallization.
-
Collect the resulting crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified this compound crystals in a desiccator.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation and purification of this compound.
This compound's Anti-Inflammatory Signaling Pathway Modulation
This compound exerts its significant anti-inflammatory effects by interfering with multiple key signaling cascades.[1] Studies in lipopolysaccharide (LPS)-induced macrophages have shown that this compound downregulates critical pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt).[1][10] It suppresses the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB, and also inhibits the phosphorylation of kinases like JNK and ERK.[1][10] This multi-target action culminates in the reduced expression of pro-inflammatory genes and mediators such as COX-2, TNF-α, and IL-1β.[1][10]
Caption: Anti-inflammatory signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C24H32O7 | CID 11575632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. auremn.org [auremn.org]
- 10. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of Niranthin: A Technical Guide for Drug Discovery Professionals
Audience: Researchers, scientists, and drug development professionals.
Abstract: Niranthin, a key lignan isolated from the Phyllanthus genus, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anxiolytic, and antiviral effects.[1] In silico molecular docking has become an essential computational tool to elucidate the molecular mechanisms underlying these properties by predicting the interaction between this compound and its biological targets. This technical guide provides a comprehensive overview of the in silico docking studies of this compound with various target proteins, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows to support ongoing research and development efforts.
Quantitative Docking Analysis Summary
Molecular docking studies have identified several key protein targets for this compound, corroborating its observed pharmacological effects. While many studies confirm favorable interactions, detailed quantitative binding scores are not always published. The following table summarizes the available data from in silico and related binding assay studies.
| Target Protein | PDB ID | Biological Activity | Docking Software | Quantitative Findings / Key Interactions |
| GABAA Receptor β3 | 4COF[1] | Anxiolytic | Vlife QSAR[1] | Favorable docking score reported, comparable to the standard drug Diazepam.[1] |
| Cyclooxygenase-2 (COX-2) | 3LN1[2] | Anti-inflammatory | VLifeMDS[2] | This compound is implicated in binding, but its primary mechanism is the downregulation of COX-2 gene and protein expression.[3][4] |
| TNF-α | 2AZ5[2] | Anti-inflammatory | VLifeMDS[2] | Studies confirm this compound downregulates TNF-α expression via signaling pathway modulation.[4] |
| IL-1β | 2NVH[2] | Anti-inflammatory | VLifeMDS[2] | This compound has been shown to inhibit IL-1β production in LPS-induced macrophages.[4][5] |
| PGE Synthase | 1Z9H[2] | Anti-inflammatory | VLifeMDS[2] | Docking studies were performed with various Phyllanthus phytocompounds, suggesting interaction.[2] |
| Platelet-Activating Factor (PAF) Receptor | N/A | Anti-inflammatory, Antiallodynic | N/A (Binding Assay) | Acts as a direct antagonist, displacing [3H]-PAF binding with an IC50 of 6.5 µM .[6] |
Detailed Methodologies & Experimental Protocols
The in silico analysis of this compound involves a multi-step computational workflow. The following represents a generalized protocol synthesized from common practices in the field.[7][8]
General Protocol for Molecular Docking
A typical molecular docking study follows three main phases: preparation, simulation, and analysis.
-
Ligand and Protein Preparation:
-
Ligand: The 3D structure of this compound is obtained from chemical databases (e.g., PubChem) or sketched using molecular modeling software. The structure is then optimized for energy minimization to achieve a stable conformation.
-
Protein: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[2] The protein is prepared by removing water molecules, ligands, and co-factors, adding polar hydrogen atoms, and assigning atomic charges.[7]
-
-
Molecular Docking Simulation:
-
Software: Docking simulations for this compound and its targets have utilized software such as Vlife QSAR and VLifeMDS.[1][2] Other widely used programs in the field include AutoDock, AutoDock Vina, and the Schrodinger suite.[7][8]
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.[8]
-
Conformational Sampling: The docking algorithm explores various poses (conformations and orientations) of this compound within the defined active site.
-
Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A more negative score indicates a stronger, more favorable binding interaction.[7]
-
-
Post-Docking Analysis:
-
Binding Affinity Analysis: The docking scores of the various poses are ranked to identify the most probable binding mode.
-
Interaction Visualization: The best-ranked pose is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the target protein.[7]
-
Workflow Visualization
The following diagram illustrates the generalized workflow for conducting in silico molecular docking studies.
Signaling Pathways and Mechanism of Action
This compound exerts its potent anti-inflammatory effects not primarily by direct enzyme inhibition, but by modulating key intracellular signaling networks that control the expression of pro-inflammatory genes.[5]
Modulation of Anti-Inflammatory Pathways
In cellular models, this compound has been shown to significantly interfere with the activation of critical signaling cascades in response to inflammatory stimuli like Lipopolysaccharide (LPS).[4] Key pathways affected include:
-
Nuclear Factor-kappa B (NF-κB): this compound suppresses the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB.[4][5] This action prevents NF-κB from translocating to the nucleus, thereby inhibiting the transcription of target genes like COX-2, TNF-α, and IL-1β.[5]
-
Mitogen-Activated Protein Kinases (MAPKs): this compound inhibits the phosphorylation of key MAPK members, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[4]
-
Phosphatidylinositol 3-kinase-Akt (PI3K-Akt): This crucial cell survival pathway is also downregulated by this compound, contributing to its overall anti-inflammatory profile.[4][5]
Signaling Pathway Diagram
The diagram below illustrates the points of intervention for this compound within these pro-inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Niranthin: A Lignan's Potential as a Topoisomerase I Inhibitor in Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Niranthin, a lignan isolated from the plant Phyllanthus amarus, has demonstrated significant biological activity, drawing attention for its potential therapeutic applications.[1][2][3] Of particular interest to the field of oncology and infectious disease is its role as a topoisomerase inhibitor. Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication and transcription, making them validated targets for antimicrobial and anticancer drugs.[4] This technical guide provides a comprehensive overview of this compound's mechanism as a topoisomerase inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular consequences.
Mechanism of Action: A Topoisomerase I Poison
This compound functions as a topoisomerase I "poison," a class of inhibitors that stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA.[4][5] Normally, topoisomerase I cleaves a single strand of DNA to relieve supercoiling, after which it religates the strand.[5] this compound interferes with the religation step of this process.[2] By stabilizing the "cleavable complex," it leads to an accumulation of single-strand DNA breaks.[2][5] These persistent DNA lesions can stall replication forks, leading to double-strand breaks and ultimately triggering programmed cell death, or apoptosis.[2]
Studies on Leishmania donovani topoisomerase IB (LdTOP1LS) have shown that this compound acts as a non-competitive inhibitor, indicating it can bind to both the free enzyme and the enzyme-DNA complex.[2][5] This dual interaction enhances its ability to trap the enzyme on the DNA, preventing the completion of its catalytic cycle.[2]
Quantitative Data
The inhibitory activity of this compound has been quantified against Leishmania donovani topoisomerase IB. To date, specific IC50 values for this compound against human topoisomerase I and II have not been reported in publicly available literature.
Table 1: Topoisomerase Inhibition Data
| Compound | Target Enzyme | Assay Type | IC50 Value (µM) | Reference |
| This compound | L. donovani Topoisomerase IB | Simultaneous Incubation | 4.86 | [5] |
| This compound | L. donovani Topoisomerase IB | Pre-incubation | 1.52 | [5] |
Simultaneous incubation refers to the inhibitor being added at the same time as the enzyme and DNA substrate. Pre-incubation involves incubating the enzyme with the inhibitor before adding the DNA substrate.
Table 2: Cytotoxicity Data for Lignans from Phyllanthus amarus
Cytotoxicity data for pure this compound is limited. The following table includes available data for this compound and related lignans to provide context on their antiproliferative effects.
| Compound | Cell Line | Cell Type | IC50 Value | Reference(s) |
| This compound | K-562 | Human Chronic Myelogenous Leukemia | > 43 µg/mL (> 103 µM) | [6] |
| This compound | Lucena-1 (VCR-res) | Human Vincristine-Resistant Leukemia | > 43 µg/mL (> 103 µM) | [6] |
| Phyllanthin | MOLT-4 | Human T-cell Leukemia | 25 µM | [7] |
| Hypophyllanthin | A549 | Human Lung Carcinoma | 228 µM | [8] |
| Hypophyllanthin | SMMC-7721 | Human Hepatocellular Carcinoma | 181 µM | [8] |
| Hypophyllanthin | MGC-803 | Human Gastric Carcinoma | 184 µM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a topoisomerase inhibitor.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase I, which relaxes supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 1% BSA, 50% glycerol)
-
This compound or other test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Protocol:
-
Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube for each sample. The order of addition is typically water, buffer, DNA, and then the test compound.
-
2 µL of 10x Topoisomerase I Assay Buffer
-
0.5 µg of supercoiled plasmid DNA
-
1 µL of this compound at various concentrations (or solvent for control)
-
Nuclease-free water to bring the volume to 19 µL
-
-
Enzyme Addition: Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme (pre-diluted to a concentration that achieves complete relaxation in the control). Include a "no enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Electrophoresis: Load the entire volume of each reaction into the wells of a 1% agarose gel. Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.
-
Analysis: The "no enzyme" control will show a single fast-migrating band (supercoiled DNA). The "enzyme control" (no inhibitor) will show a slower-migrating band or ladder of bands (relaxed DNA). Inhibition is observed as a dose-dependent increase in the supercoiled DNA band and a decrease in the relaxed DNA band.
KCl-SDS Precipitation Assay for DNA-Protein Adducts
This assay is used to detect the formation of covalent complexes between DNA and protein, which are stabilized by topoisomerase poisons like this compound.
Materials:
-
Radiolabeled DNA (e.g., ³²P-end-labeled linear DNA)
-
Topoisomerase I enzyme
-
Assay Buffer (as per enzyme requirements)
-
This compound or other test compounds
-
10% Sodium Dodecyl Sulfate (SDS)
-
2.5 M Potassium Chloride (KCl)
-
Wash Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Enzymatic Reaction: Set up a standard topoisomerase reaction (e.g., 20 µL) containing radiolabeled DNA, assay buffer, and topoisomerase I enzyme. Add varying concentrations of this compound. Incubate at 37°C for 15-30 minutes.
-
Denaturation: Terminate the reaction and trap covalent complexes by adding 2 µL of 10% SDS.
-
Precipitation: Add 2 µL of 2.5 M KCl to each reaction. Vortex vigorously and incubate on ice for 5-10 minutes to allow the potassium-dodecyl sulfate (K-SDS) and associated protein-DNA complexes to precipitate.
-
Pelleting: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitate.
-
Washing: Carefully remove the supernatant. Wash the pellet with 100 µL of wash buffer to remove any unbound DNA. Repeat the centrifugation and washing steps.
-
Quantification: Resuspend the final pellet in water or a suitable buffer. Measure the radioactivity of the pellet using a scintillation counter.
-
Analysis: An increase in radioactivity in the pellet in the presence of this compound indicates stabilization of the covalent DNA-protein complex.
In-Vivo Complex of Enzyme (ICE) Bioassay
The ICE bioassay is a powerful method to quantify drug-stabilized topoisomerase-DNA covalent complexes within intact cells.
Materials:
-
Cultured cells (e.g., human cancer cell lines)
-
This compound or other topoisomerase inhibitors
-
Lysis Buffer (containing a strong denaturant like Sarkosyl)
-
Cesium Chloride (CsCl)
-
Ultracentrifuge and appropriate tubes
-
Slot blot apparatus
-
Nitrocellulose membrane
-
Primary antibody specific to Topoisomerase I
-
Appropriate secondary antibody and detection reagents (e.g., ECL)
Protocol:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a defined period (e.g., 1 hour). Include a "no drug" solvent control and a positive control (e.g., camptothecin).
-
Cell Lysis: Lyse the cells directly in the culture dish by adding a high-salt lysis buffer containing a strong detergent. This immediately traps the covalent complexes.
-
DNA Shearing: Scrape the viscous lysate and pass it through a syringe with a needle (e.g., 18-gauge) to shear the genomic DNA.
-
CsCl Gradient Ultracentrifugation: Layer the sheared lysate onto a pre-formed CsCl step gradient. Centrifuge at high speed for an extended period (e.g., 20+ hours). The dense CsCl will separate molecules based on their buoyant density. Free proteins will remain at the top of the gradient, while the much denser DNA (and any covalently attached proteins) will pellet at the bottom.
-
DNA Isolation: Carefully remove the supernatant and wash the DNA pellet. Resuspend the pellet in a suitable buffer.
-
Slot Blotting: Denature the DNA samples and apply them to a nitrocellulose membrane using a slot blot apparatus. This immobilizes the DNA.
-
Immunodetection: Probe the membrane with a primary antibody against Topoisomerase I, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the signal in each slot is proportional to the amount of Topoisomerase I covalently bound to the DNA.
-
Analysis: Compare the signal intensity from this compound-treated cells to the untreated control. A dose-dependent increase in signal indicates that this compound stabilizes Topoisomerase I-DNA complexes in vivo.
Downstream Signaling: Induction of Apoptosis
The formation of persistent DNA strand breaks by this compound-stabilized topoisomerase complexes acts as a potent trigger for apoptosis, primarily through the intrinsic (mitochondrial) pathway. While the precise signaling cascade for pure this compound is still under investigation, data from lignan-rich fractions of P. amarus and the known mechanism of topoisomerase poisons allow for the construction of a proposed pathway.
The DNA damage response (DDR) system recognizes the DNA breaks, leading to the activation of sensor proteins like ATM (Ataxia-Telangiectasia Mutated). This initiates a cascade that results in the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[9] These proteins translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.[10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[10] Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of cell death.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The lignan this compound poisons Leishmania donovani topoisomerase IB and favours a Th1 immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lignan this compound poisons Leishmania donovani topoisomerase IB and favours a Th1 immune response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Lignan from the Non-Transformed Root Culture of Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnobotanical and Pharmacological Landscape of Niranthin-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niranthin, a prominent lignan found primarily within the Phyllanthus genus, has emerged as a molecule of significant scientific interest. Plants containing this compound, most notably Phyllanthus amarus and Phyllanthus niruri, have a rich history of use in traditional medicine systems, including Ayurveda, Siddha, and Unani.[1] This technical guide provides a comprehensive overview of the ethnobotanical applications of these plants, alongside a detailed exploration of the pharmacological properties of this compound. It is designed to be a thorough resource, presenting quantitative data, in-depth experimental protocols, and elucidating the molecular signaling pathways through which this compound exerts its therapeutic effects.
Ethnobotanical Uses of this compound-Containing Plants
The genus Phyllanthus encompasses over 1000 species, many of which are staples in traditional medicine across tropical and subtropical regions.[2][3] Often referred to by common names such as "stonebreaker" or "gale of the wind," these names hint at their traditional applications.[1]
Historically, various parts of these plants have been utilized to treat a wide array of conditions:
-
Hepatoprotective: A primary and widespread use is in the management of liver ailments, including jaundice and hepatitis B.[1]
-
Nephroprotective: The common name "stonebreaker" directly relates to its use in treating kidney and gallbladder stones.[1]
-
Gastrointestinal Disorders: Infusions of young shoots have been traditionally administered for chronic dysentery.[1][4] The plants are also considered remedies for digestive issues and intestinal parasites.[3][5]
-
Metabolic Disorders: They are utilized in the management of diabetes.[1][5]
-
Inflammatory and Painful Conditions: Topical application as a poultice for skin ulcers, sores, swelling, and itchiness is common.[1][4] They are also used for their analgesic properties.[4]
-
Infectious Diseases: Traditional applications include treatment for gonorrhea, malaria, and various viral and bacterial infections.[1]
-
Genitourinary Issues: They have been used for frequent menstruation and other urinary complications.[1][4]
The therapeutic effects suggested by these traditional uses are attributed to a rich phytochemical profile that includes not only this compound but also other lignans like phyllanthin and hypophyllanthin, as well as flavonoids, alkaloids, and tannins.[1]
Quantitative Pharmacological Data of this compound
The following tables summarize the key quantitative data regarding the biological activities of this compound from various scientific studies.
Table 1: Anti-inflammatory and Antiallodynic Activity of this compound
| Compound | Assay Model | Effect | IC₅₀ / Effective Dose | Reference |
| This compound | Displacement of [³H]-PAF binding in mouse cerebral cortex | Inhibition of PAF binding | IC₅₀: 6.5 µM | [6] |
| This compound | PAF-induced mouse paw edema | Inhibition of edema | 30 nmol/paw | [6] |
| This compound | PAF-induced rat allodynia | Inhibition of allodynia | 30 nmol/paw | [6] |
Table 2: Antiviral (Anti-Hepatitis B Virus) Activity of this compound
| Compound | Assay Model | Target | IC₅₀ Value | Reference |
| This compound | HepG2.2.15 cells | HBsAg Secretion | 15.6 µM | [7] |
| This compound | HepG2.2.15 cells | HBeAg Secretion | 25.1 µM | [7] |
Table 3: Anxiolytic Activity of this compound
| Compound | Animal Model | Test | Dosage | Effect | Reference |
| This compound | Mice | Elevated Plus Maze (EPM) | 5 and 10 mg/kg | Dose-dependent increase in open arm entries and time spent, comparable to Diazepam. | [1] |
| This compound | Mice | Light & Dark Exploration Test | 5 and 10 mg/kg | Dose-dependent increase in entries and time spent in the light compartment. | [1] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited, providing a framework for the replication and validation of these findings.
Isolation and Quantification of this compound from Phyllanthus amarus
-
Objective: To extract, isolate, and quantify this compound from the whole plant material.
-
Methodology:
-
Plant Material Preparation: The whole plant of P. amarus is shade-dried at 30-40°C and pulverized.
-
Soxhlet Extraction: The powdered material is subjected to successive extractions with solvents of increasing polarity (e.g., petroleum ether, chloroform, acetone, and methanol).[8]
-
Isolation: The this compound-containing fraction (typically the petroleum ether or hexane extract) is subjected to column chromatography over silica gel.[9]
-
Purification: Fractions rich in this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.[9]
-
Quantification: A validated reversed-phase HPLC with Photo Diode Array (HPLC-PDA) detection is used for quantification.[9] The separation is typically achieved on a C18 column with an isocratic mobile phase of acetonitrile and water.[10]
-
In Vitro Anti-inflammatory Assay
-
Objective: To evaluate the anti-inflammatory effects of this compound on cultured macrophages.
-
Methodology:
-
Cell Line and Culture: U937 human macrophages are used.[4]
-
Induction of Inflammation: Inflammation is induced by treating the cells with Lipopolysaccharide (LPS).[4]
-
Treatment: Cells are pre-treated with varying concentrations of this compound before LPS stimulation.[4]
-
Analysis:
-
ELISA: To measure the production of pro-inflammatory mediators like PGE₂, TNF-α, and IL-1β in the cell culture supernatant.[4]
-
Western Blot: To determine the protein expression levels of COX-2 and key signaling molecules (e.g., phosphorylated and total forms of IκB, NF-κB, JNK, ERK) in the NF-κB and MAPK pathways.[2]
-
qRT-PCR: To measure the gene expression levels of COX-2, TNF-α, and IL-1β.[2]
-
-
In Vitro Anti-Hepatitis B Virus (HBV) Assay
-
Objective: To assess the ability of this compound to inhibit HBV replication and antigen secretion.
-
Methodology:
-
Cell Line: The human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome, is used.[7][9]
-
Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 144 hours).[7][9]
-
Quantification of Viral Antigens: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][9]
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) of this compound for HBsAg and HBeAg secretion is calculated.[7]
-
In Vivo Anxiolytic Activity Assessment
-
Objective: To evaluate the anti-anxiety effects of this compound in a mouse model.
-
Methodology (Elevated Plus Maze):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[4]
-
Animals: Mice are used for the study.
-
Treatment: Mice are pre-treated with this compound (e.g., 5 and 10 mg/kg, orally), a positive control (e.g., diazepam), or a vehicle control.[1][4]
-
Procedure: Each mouse is placed at the center of the maze, and the time spent in and the number of entries into the open and enclosed arms are recorded for a 5-minute period.[4]
-
Data Analysis: An increase in the exploration of the open arms is indicative of an anxiolytic effect.[4]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.
Anti-inflammatory Signaling Pathways
This compound's anti-inflammatory properties are mediated through the inhibition of the NF-κB, MAPK, and PI3K-Akt signaling pathways.[2][9] It also acts as a Platelet-Activating Factor (PAF) receptor antagonist.[6] In LPS-stimulated macrophages, this compound suppresses the phosphorylation and degradation of IκB, which is an inhibitor of NF-κB.[2] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. It also inhibits the phosphorylation of key kinases in the MAPK pathway, such as JNK and ERK.[2]
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Anxiolytic Mechanism of Action
The anxiolytic effects of this compound are believed to be mediated through its interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[9] By binding to and modulating the GABA-A receptor, this compound likely enhances the influx of chloride ions into neurons. This leads to hyperpolarization and a reduction in neuronal excitability, which manifests as an anxiolytic effect.[8] The anxiolytic effects of this compound have been shown to be reversed by flumazenil, a known antagonist of the benzodiazepine binding site on the GABA-A receptor, further supporting this mechanism.[9]
Caption: Proposed anxiolytic mechanism of this compound via GABA-A receptor modulation.
Experimental Workflow for Anti-HBV Activity Evaluation
The evaluation of the anti-HBV activity of this compound typically follows a structured workflow, progressing from in vitro to in vivo models.
Caption: Experimental workflow for evaluating the anti-HBV activity of this compound.
Conclusion
This compound, a key bioactive lignan from the Phyllanthus genus, demonstrates a remarkable and diverse pharmacological profile. Its potent anti-inflammatory, antiviral (anti-HBV), and anxiolytic activities are well-documented and are linked to its ability to modulate complex signaling pathways such as NF-κB, MAPKs, and the GABAergic system. The long-standing ethnobotanical use of this compound-containing plants provides a strong foundation for its modern scientific investigation. For drug development professionals, this compound represents a promising natural product scaffold for the development of novel therapeutics for a range of diseases. Future research should focus on clinical trials to validate these preclinical findings and explore the full therapeutic potential of this multifaceted compound.
References
- 1. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of Niranthin
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for Niranthin, a lignan predominantly isolated from plants of the Phyllanthus genus. The document consolidates key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), details the experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Presentation
The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹³C NMR Spectroscopic Data for this compound
The ¹³C NMR spectrum was recorded in Deuterated Chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm).[1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 135.77 |
| C-2 | 101.31 |
| C-4 | 133.69 |
| C-5 | 148.78 |
| C-6 | 108.16 |
| C-7 | 35.03 |
| C-8 | 40.79 |
| C-1' | 133.69 |
| C-2' | 112.23 |
| C-3' | 147.18 |
| C-4' | 148.90 |
| C-5' | 111.03 |
| C-6' | 121.18 |
| C-7' | 35.03 |
| C-8' | 40.79 |
| CH₂-OMe | 72.72 |
| OCH₂O | 101.23 |
| OMe-alkyl | 58.89 |
| OMe-Aryl | 55.99, 55.93, 55.84 |
Note: Detailed ¹H NMR data with specific proton assignments for pure this compound is not available in the cited literature. However, ¹H NMR spectra of mixtures containing this compound confirm the presence of aromatic hydrogens, deoxymethylene moieties (δ 5.80−5.89), methoxyl groups, and methynic and methylenic groups.[1][2]
Infrared (IR) Spectroscopy Data
Table 2: Key IR Absorption Bands for this compound and Related Lignans
The IR spectrum shows distinctive bands characteristic of the lignan structure. The data presented is from a mixture of lignans including this compound.[1][3]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2926 | C-H stretching (CH₂ and CH-alkyl) |
| 1591, 1508, 1454 | C=C stretching (Aromatic ring) |
| 1250, 1112, 1030 | C-O stretching |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound
Mass spectrometry data is crucial for determining the molecular weight and formula of this compound.
| Parameter | Value / Observation | Method |
| Molecular Formula | C₂₄H₃₂O₇[4] | - |
| Molecular Weight | 432.5 g/mol [4] | - |
| Quasimolecular Ion | m/z 455 [M+Na]⁺[5] | ESI-MS |
Experimental Protocols
The following sections describe generalized, detailed methodologies for the key spectroscopic experiments used in the analysis of natural products like this compound.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) is a primary technique for elucidating the detailed molecular structure of natural products.[6]
-
Sample Preparation:
-
Data Acquisition:
-
Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).[8]
-
1D Spectra: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired. For quantitative ¹H NMR (qHNMR), acquisition time and relaxation delay must be carefully optimized (≥7*T₁).[6]
-
2D Spectra: A suite of 2D NMR experiments is typically performed to establish connectivity and spatial relationships. This includes:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
-
-
-
Data Processing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova).
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy Protocol
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9][10]
-
Sample Preparation:
-
Solids (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or ZnSe) and pressure is applied to ensure good contact.[11][12] This is a common and rapid method requiring minimal sample preparation.
-
Solids (Mull): A few milligrams of the solid sample are ground into a fine powder and mixed with a mulling agent (e.g., Nujol - mineral oil) to form a thick paste, which is then spread between two IR-transparent salt plates (e.g., KBr, NaCl).[11]
-
Liquids/Solutions: A drop of the liquid or a concentrated solution of the sample is placed between two salt plates to form a thin film.[9]
-
-
Data Acquisition:
-
The prepared sample is placed in the sample holder of an FT-IR spectrometer.
-
A background spectrum (of the empty instrument or salt plates/ATR crystal) is recorded first.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[9] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[12]
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The resulting spectrum is analyzed by identifying the wavenumbers of significant absorption bands and comparing them to correlation charts to identify functional groups.[13]
-
Mass Spectrometry Protocol
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.[14] Liquid Chromatography-Mass Spectrometry (LC-MS) is often used for the analysis of natural product extracts.[15]
-
Sample Preparation:
-
The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[16]
-
This stock solution is then further diluted (e.g., to 10-100 µg/mL) with a suitable solvent, often matching the mobile phase of the LC system.[16]
-
The final solution must be free of particles and inorganic salts, which can interfere with electrospray ionization (ESI) and clog the instrument.[16]
-
-
Data Acquisition (LC-ESI-MS):
-
The sample is injected into a High-Performance Liquid Chromatography (HPLC) system for separation.
-
The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.
-
In the ESI source, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ in positive ion mode.
-
The mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole, or Orbitrap) separates the ions based on their mass-to-charge (m/z) ratio.[15]
-
High-Resolution Mass Spectrometry (HRMS) is employed to obtain highly accurate mass measurements, which allows for the determination of the elemental formula.[17]
-
-
Data Processing:
-
The software generates a mass spectrum, which is a plot of relative ion intensity versus m/z.
-
The molecular weight is determined from the m/z of the molecular ion or its adducts. The elemental composition is calculated from the accurate mass measurement.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a natural product such as this compound.
Caption: Workflow for Natural Product Spectroscopic Analysis.
References
- 1. auremn.org [auremn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C24H32O7 | CID 11575632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 7. hmdb.ca [hmdb.ca]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Experimental Design [web.mit.edu]
- 10. INFRARED(IR) SPECTROSCOPY OF NATURAL PRODUCTS | PPTX [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amherst.edu [amherst.edu]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Niranthin Purification using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niranthin, a bioactive lignan primarily isolated from plants of the Phyllanthus genus, such as Phyllanthus amarus, has attracted significant scientific interest due to its diverse pharmacological activities.[1][2] These activities include hepatoprotective, anti-inflammatory, antiviral (notably against Hepatitis B virus), anxiolytic, and anticancer properties.[1][3][4] The purification of this compound is a critical step for its further investigation and potential therapeutic application. Column chromatography is a fundamental and widely used technique for the isolation of this compound from crude plant extracts.[5] This document provides detailed protocols and application notes for the purification of this compound using column chromatography, intended to guide researchers in natural product chemistry, pharmacology, and drug development.
Overview of this compound Purification
The purification of this compound from its natural source, typically the aerial parts of Phyllanthus amarus, involves a multi-step process. This process begins with the extraction of the compound from the plant material, followed by a preliminary fractionation to simplify the mixture, and finally, purification by column chromatography. Each step is crucial for obtaining this compound with high purity.
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Purification and Analysis
| Parameter | Column Chromatography (Purification) | High-Performance Liquid Chromatography (HPLC) (Analysis) | High-Performance Thin-Layer Chromatography (HPTLC) (Analysis) | Centrifugal Partition Chromatography (CPC) (Purification) |
| Stationary Phase | Silica gel (60-120 mesh)[5] | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[3] | Chiral TLC plates[6][7] | Two-phase solvent system (liquid-liquid)[8] |
| Mobile Phase | Gradient of n-hexane and ethyl acetate (starting with 100% n-hexane)[5] | Isocratic mixture of acetonitrile and water (e.g., 55:45, v/v)[9] | n-hexane:acetone:1,4-dioxane (9:1:0.5 by volume)[6][7] | n-hexane:ethyl acetate:methanol:water (2:1:2:1, v/v/v/v)[8] |
| Detection | Thin-Layer Chromatography (TLC) with UV light (254 nm)[5] | UV-Vis or Photodiode Array (PDA) Detector (e.g., 230 nm)[9] | Densitometric determination in reflection/absorption mode at 620 nm[6][7] | Fraction collection followed by ESI-MS and retention time comparison[8] |
| Reported Purity | Not explicitly stated, requires further purification | N/A (analytical technique) | N/A (analytical technique) | 94.5%[8] |
| Retention Time/Rf | Monitored by TLC (e.g., Rf in n-hexane:ethyl acetate, 8:2 v/v)[5] | Mean retention time of 14.53 min in one study[10] | Rf = 0.41[6][7] | N/A |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation of this compound from Phyllanthus amarus
This protocol outlines the initial steps to obtain a this compound-enriched fraction from the plant material.
1. Plant Material Preparation:
-
Air-dry the aerial parts of Phyllanthus amarus in the shade to preserve the chemical constituents.[5]
-
Once completely dried, pulverize the plant material into a fine powder to increase the surface area for efficient extraction.[3]
2. Extraction:
-
Perform a Soxhlet extraction of the powdered plant material with n-hexane for 6-8 hours. This step aims to extract non-polar compounds, including this compound.[5]
-
Alternatively, maceration with methanol can be employed.[2]
-
After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.[5]
3. Preliminary Fractionation (Liquid-Liquid Partitioning):
-
This optional but highly recommended step helps to simplify the crude extract, making the subsequent column chromatography more effective.[5]
-
Dissolve the crude n-hexane extract in a mixture of methanol and water (e.g., 9:1 v/v).[5]
-
Perform liquid-liquid partitioning with n-hexane. This compound is expected to be more soluble in the methanol-water layer.[5]
-
Separate the two layers using a separatory funnel.
-
Evaporate the methanol from the methanol-water layer to obtain a concentrated aqueous suspension enriched with this compound.[5]
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol describes the purification of this compound from the enriched fraction using column chromatography.
1. Preparation of the Silica Gel Column:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks, as this can lead to poor separation.[5]
2. Sample Loading:
-
Dissolve the this compound-enriched fraction obtained from Protocol 1 in a minimal amount of a non-polar solvent like dichloromethane or n-hexane.[5]
-
Carefully load the dissolved sample onto the top of the prepared silica gel column as a narrow band.[5]
3. Elution:
-
Begin eluting the column with 100% n-hexane.[5]
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient.[5] A common gradient involves progressively increasing the proportion of ethyl acetate in n-hexane.[5]
4. Fraction Collection and Monitoring:
-
Collect the eluate in small fractions.
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).[5]
-
Use an appropriate solvent system for TLC, such as n-hexane:ethyl acetate (8:2 v/v), to determine the presence of this compound.[5]
-
Visualize the spots on the TLC plates under UV light at 254 nm.[5]
-
Pool the fractions that contain the spot corresponding to the Rf value of a pure this compound standard.
5. Crystallization:
-
Evaporate the solvent from the pooled fractions containing this compound to obtain a semi-pure solid.[5]
-
Dissolve the solid in a minimal amount of a hot solvent, such as methanol or ethanol.[5]
-
Allow the solution to cool slowly to room temperature, followed by refrigeration, to facilitate crystallization.[5]
-
Collect the formed crystals by filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.[5]
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Proposed Anti-inflammatory Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. staff.cimap.res.in [staff.cimap.res.in]
- 7. Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Niranthin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Niranthin, a lignan primarily found in various Phyllanthus species, has demonstrated significant biological activities, including hepatoprotective and anti-inflammatory properties.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for the quality control and standardization of herbal formulations, as well as for pharmacokinetic studies.[3] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts. The described protocol is intended for researchers, scientists, and drug development professionals.
Chemical Structure of this compound:
-
Molecular Formula: C₂₄H₃₂O₇[4]
-
IUPAC Name: 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole[4]
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a standard calibration curve constructed from a this compound reference standard.[3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade methanol[3]
-
HPLC grade acetonitrile[3]
-
HPLC grade water[3]
-
Trifluoroacetic acid (TFA) (optional)[3]
-
Syringe filters (0.45 µm)[3]
-
Dried plant material (e.g., Phyllanthus amarus)[1]
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector[3]
Sample Preparation
-
Grinding: Mill the dried plant material to a fine powder.[3]
-
Extraction:
-
Accurately weigh 2.0 g of the powdered plant sample into a conical flask.[6]
-
Add 20 mL of petroleum ether (or n-hexane) and extract using an ultrasonic bath (40 kHz) for 30 minutes.[3][6]
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.[3][5]
-
Combine the extracts.[3]
-
-
Evaporation and Reconstitution:
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[7]
Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with methanol to construct a calibration curve (e.g., in the range of 3 - 50 µg/mL).[7]
Chromatographic Conditions
Two validated methods for the quantification of this compound are presented below.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | XBridge C18 (150 x 4.6 mm, 5.0 µm)[8] | Thermo Hypersil Gold C18 (250 x 2.1 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Water with 0.05% TFA (50:50, v/v)[8] | Acetonitrile:Water (55:45, v/v)[3] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[3] |
| Column Temperature | Ambient[8] | 30°C[3] |
| Detection Wavelength | 230 nm (PDA)[8] | 230 nm (UV)[3] |
| Injection Volume | 10 µL[3] | 10 µL[3] |
Method Validation
For ensuring the reliability of the results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
| Parameter | Typical Value/Range |
| Retention Time (RT) | ~14.53 min[8] |
| Linearity (R²) | > 0.999 |
| Linear Range | 3 - 50 µg/mL |
| Limit of Detection (LOD) | 0.75 µg/mL[8] |
| Limit of Quantification (LOQ) | 3.00 µg/mL[8] |
| Precision (%RSD) | Intraday: 1.56 - 2.77%Interday: 0.12 - 0.68%[8] |
| Accuracy (% Recovery) | 92.5% - 110.1%[6] |
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[3]
-
Quantification: Determine the concentration of this compound in the plant extract samples by interpolating their peak areas on the calibration curve. The final concentration in the plant material should be calculated considering the initial weight of the plant material and the dilution factors used during sample preparation.[3]
Experimental Workflow
Conclusion
The HPLC method described in this application note is simple, precise, and reliable for the quantification of this compound in plant extracts.[3] This protocol can be readily implemented in a quality control or research laboratory setting. The provided validation parameters demonstrate the robustness of the method. Researchers can adapt the extraction and chromatographic conditions based on the specific plant matrix and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C24H32O7 | CID 11575632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantitative Analysis of Niranthin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, validated HPTLC method for the quantification of Niranthin, a key bioactive lignan found in Phyllanthus species. The protocol is designed to be robust, accurate, and reproducible for routine quality control and research applications.
Introduction
This compound is a pharmacologically significant lignan predominantly found in plants of the Phyllanthus genus, which are widely used in traditional medicine. The quantification of this compound is crucial for the standardization of herbal extracts and formulations to ensure their therapeutic efficacy and safety. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to other analytical techniques like HPLC for the analysis of such phytoconstituents.[1][2] This application note describes a validated HPTLC-densitometric method for the quantitative determination of this compound.
Experimental Protocol
This section details the materials, equipment, and procedures for the HPTLC analysis of this compound.
Materials and Reagents
-
Standards: this compound (purity ≥99%)
-
Solvents: n-Hexane, Acetone, 1,4-Dioxane (all analytical or HPLC grade)
-
Stationary Phase: Pre-coated Chiral TLC plates (or HPTLC silica gel 60 F254 plates)
Equipment
-
HPTLC system (e.g., CAMAG) equipped with:
-
Linomat 5 or Automatic TLC Sampler (ATS 4)
-
TLC Scanner 3 or 4
-
winCATS or visionCATS software
-
Twin-trough development chamber
-
TLC plate heater
-
Preparation of Standard Solution
Accurately weigh 10 mg of standard this compound and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock, prepare working standard solutions of desired concentrations by serial dilution with methanol.
Sample Preparation
-
Accurately weigh 1 g of dried, powdered plant material (Phyllanthus species).
-
Extract with a suitable solvent (e.g., methanol) using an appropriate method (e.g., sonication for 30 minutes, followed by centrifugation).
-
Filter the extract and evaporate the solvent to dryness.
-
Reconstitute the dried extract in a precise volume of methanol to achieve a final concentration suitable for HPTLC analysis.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPTLC Method Parameters for this compound Analysis
| Parameter | Description |
| Stationary Phase | Chiral TLC plates |
| Mobile Phase | n-Hexane: Acetone: 1,4-Dioxane (9:1:0.5, v/v/v)[1] |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Mode | Ascending |
| Development Distance | 8 cm |
| Drying | Air-dry the plate, followed by heating on a plate heater. |
| Application Volume | 5 µL per band |
| Band Width | 8 mm |
| Detection Wavelength | Densitometric scanning at 620 nm (after derivatization) or 230 nm[1][3] |
Derivatization (if required for visualization)
For visualization and densitometric analysis at 620 nm, the plate can be derivatized. A suitable derivatizing agent should be chosen based on the chemical nature of this compound to produce a stable, colored compound.
Method Validation
The developed HPTLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
The linearity of the method was established by applying different concentrations of the standard this compound solution (typically in the range of 100-500 ng/band) to the HPTLC plate.[1] A calibration curve was plotted by correlating the peak area with the corresponding concentration.
Precision
Precision was determined by performing intra-day and inter-day variation studies. For intra-day precision, the analysis of a specific concentration of this compound was repeated multiple times on the same day. For inter-day precision, the analysis was carried out on different days. The results are expressed as the percentage of relative standard deviation (%RSD).
Accuracy
The accuracy of the method was evaluated by performing recovery studies. A known amount of standard this compound was added to a pre-analyzed sample at different levels (e.g., 50%, 100%, and 150%). The percentage recovery was then calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Summary of Validation Parameters
The quantitative data from the method validation is summarized in Table 2.
Table 2: Summary of Method Validation Data for this compound Quantification
| Validation Parameter | Result |
| Linearity Range | 100 - 500 ng/band[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 99.22%[1] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Rf Value | 0.41 (in the specified mobile phase)[1] |
Visualizations
Experimental Workflow
Caption: HPTLC analysis workflow for this compound quantification.
Method Validation Logic
Caption: Key parameters for HPTLC method validation.
Conclusion
The described HPTLC method is simple, precise, accurate, and selective for the quantification of this compound in herbal samples. The validation data demonstrates its reliability for routine analysis. This method can be effectively used for the quality control of raw materials and finished products containing Phyllanthus species.
References
Application Notes and Protocols for the Detection of Niranthin and its Metabolites in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niranthin, a bioactive lignan found in plants of the Phyllanthus genus, has demonstrated a range of pharmacological activities. To facilitate pharmacokinetic and metabolic studies, a robust and sensitive analytical method for the quantification of this compound and its metabolites in biological matrices is essential. This document provides detailed application notes and protocols for the determination of this compound and its putative metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific metabolites of this compound have not been extensively characterized in plasma, it is widely accepted that dietary lignans are metabolized by gut microbiota into enterolignans, primarily enterodiol and enterolactone. These enterolignans are then absorbed and circulate in the plasma, often as glucuronide and sulfate conjugates. Therefore, this guide presents a validated method for this compound and a representative method for its likely metabolites, the enterolignans.
Part 1: Quantification of this compound in Plasma
This section details a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., Diazepam).
-
Vortex for 10 seconds.
-
Add 2.5 mL of n-hexane and vortex for 1 minute.[1]
-
Shake for 5 minutes and then centrifuge at 4000 rpm for 5 minutes.[1]
-
Transfer the clear organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 200 µL of methanol.[1]
-
Vortex for 1 minute and centrifuge at 1860 x g for 5 minutes at 0°C.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
-
Inject 5 µL into the LC-MS/MS system.[1]
2. Liquid Chromatography Conditions
| Parameter | Value |
| Instrument | UHPLC System |
| Column | C18 column |
| Mobile Phase | Methanol : 5 mM Ammonium Formate (63:37, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Interface Voltage | 4.0 kV |
| Heat Block Temperature | 400°C |
| Desolvation Line Temperature | 250°C |
| Nebulizer Gas Flow | 3 L/min |
| Drying Gas Flow | 15 L/min |
Quantitative Data
Table 1: MRM Transitions and Linearity for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) |
| This compound | 433.2 | 151.1 | 1 - 1000 |
| Diazepam (IS) | 285.1 | 193.1 | N/A |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Experimental Workflow for this compound Analysis
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Niranthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niranthin, a lignan isolated from plants of the Phyllanthus genus, has demonstrated significant anti-inflammatory properties in various in vitro studies. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound. The assays described herein focus on key inflammatory mediators and signaling pathways, providing a comprehensive framework for evaluating its therapeutic potential. This compound exerts its effects by modulating critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1]
Key In Vitro Anti-inflammatory Assays
The anti-inflammatory activity of this compound can be effectively evaluated using a panel of in vitro assays that measure its impact on the production of key inflammatory mediators. These include:
-
Prostaglandin E2 (PGE2) Production Assay: Measures the inhibition of PGE2, a key mediator of inflammation.[2][3]
-
Pro-inflammatory Cytokine Assays (TNF-α, IL-1β, and IL-6): Quantifies the reduction of crucial pro-inflammatory cytokines.[2][4]
-
Nitric Oxide (NO) Production Assay: Determines the inhibitory effect on nitric oxide, a signaling molecule involved in inflammation.
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Inflammatory Mediator | Cell Line | Inducer | This compound Concentration | % Inhibition / IC50 | Reference |
| PGE2 | U937 Macrophages | LPS | 1.56 - 25 µM | Concentration-dependent inhibition | [2][5] |
| TNF-α | U937 Macrophages | LPS | 1.56 - 25 µM | Concentration-dependent inhibition | [2][4] |
| IL-1β | U937 Macrophages | LPS | 1.56 - 25 µM | Concentration-dependent inhibition | [2][4] |
| [(3)H]-PAF Binding | Mouse Cerebral Cortex Membranes | - | 30 µM | IC50: 6.5 µM | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below.
Prostaglandin E2 (PGE2) Production Assay
Objective: To quantify the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced PGE2 production in macrophages.
Materials:
-
U937 human macrophage cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)[7]
-
This compound
-
PGE2 ELISA Kit
Protocol:
-
Cell Culture and Differentiation: Culture U937 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Differentiate monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Cell Seeding: Seed the differentiated U937 macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1.56, 3.125, 6.25, 12.5, 25 µM) for 1 hour.
-
Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[7] Include a vehicle control (no this compound) and a negative control (no LPS).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
Pro-inflammatory Cytokine Assays (TNF-α and IL-1β)
Objective: To measure the inhibitory effect of this compound on the production of TNF-α and IL-1β in LPS-stimulated macrophages.
Materials:
-
U937 human macrophage cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)[7]
-
This compound
-
TNF-α and IL-1β ELISA Kits
Protocol:
-
Cell Culture, Differentiation, and Seeding: Follow steps 1 and 2 as described in the PGE2 Production Assay protocol.
-
Treatment and Induction: Follow steps 3 and 4 as described in the PGE2 Production Assay protocol.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[2][4]
-
Data Analysis: Calculate the percentage inhibition of each cytokine for each concentration of this compound relative to the LPS-stimulated vehicle control.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
U937 human macrophage cell line
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK)[2][8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Culture and differentiate U937 cells as previously described. Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for phosphorylation events).
-
Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting: Block the membranes and incubate with specific primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflow for its in vitro evaluation.
References
- 1. Frontiers | Pharmacological activities and mechanisms of action of hypophyllanthin: A review [frontiersin.org]
- 2. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating Niranthin's Anticancer Effects Using Cell Culture Models
Introduction
Niranthin is a bioactive lignan primarily isolated from plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus niruri.[1][2] These plants have a rich history in traditional medicine for treating a wide range of ailments.[1][2] Modern scientific inquiry has identified this compound as a key constituent responsible for various pharmacological activities, including anti-inflammatory, antiviral, and potential anticancer effects.[1][3] Its ability to modulate complex cellular signaling pathways makes it a compound of interest for oncological research and drug development.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing in vitro cell culture models to evaluate the cytotoxic and mechanistic properties of this compound. The document includes a summary of reported cytotoxicity data, detailed protocols for essential cell-based assays, and visualizations of the key molecular pathways involved.
Data Presentation: this compound Cytotoxicity
The cytotoxic efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and assay conditions. The following table summarizes the available IC50 values for this compound and related lignans from the Phyllanthus genus.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | HeLa (Human Cervical Cancer) | MTT | 70.4 µg/mL | [4] |
| This compound | HeLa (Human Cervical Cancer) | MTT | > 20 µg/mL | [5] |
| This compound | MCF-7 (Human Breast Cancer) | SRB | > 100 µM | [6][7] |
| This compound | MCF-7/ADR (Resistant Breast Cancer) | SRB | > 100 µM | [6][7] |
| Hypophyllanthin | HeLa (Human Cervical Cancer) | MTT | 30.1 µg/mL | [4] |
| Lintetralin | HeLa (Human Cervical Cancer) | MTT | 50.5 µg/mL | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating multiple critical cell signaling pathways that govern cell proliferation, survival, and apoptosis.[3] Its mechanism is often linked to the regulation of inflammatory and survival pathways that are commonly dysregulated in cancer.[1][3]
Key pathways include:
-
NF-κB (Nuclear Factor-kappa B) Pathway: this compound has been shown to inhibit the NF-κB signaling cascade.[1][2] In cancer, this pathway is often constitutively active, promoting cell survival, proliferation, and inflammation. This compound's inhibitory action can lead to reduced expression of pro-survival genes.[1][8]
-
MAPKs (Mitogen-Activated Protein Kinases) Pathway: This pathway, which includes kinases like JNK and ERK, is crucial for cell proliferation and survival.[8] this compound can suppress the phosphorylation of these kinases, thereby impeding cancer cell growth.[1][2]
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Akt) Pathway: The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Its inhibition by this compound can lead to decreased cell proliferation and the induction of apoptosis.[1][2][9]
-
Apoptosis Pathway: this compound and its related compounds can induce programmed cell death (apoptosis).[10] This is achieved by modulating the expression of key apoptotic proteins, such as caspases and members of the Bcl-2 family, leading to the activation of the caspase cascade.[11][12][13]
Experimental Protocols
The following protocols outline standard cell-based assays to determine the anticancer effects of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[14] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14][15]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO or another solubilization solution to each well to dissolve the purple crystals.[5][14] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[5] Plot the % cell viability against the logarithm of this compound concentration to determine the IC50 value using non-linear regression analysis.[16]
Protocol 2: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] During apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[18] Propidium Iodide (PI) is a nuclear stain that enters cells with compromised membranes (late apoptotic/necrotic cells).[18]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to attach overnight.[18] Treat the cells with this compound at desired concentrations (e.g., IC50 value) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin.[5] Combine all cells from each well, and centrifuge at low speed (e.g., 670 x g) for 5 minutes.[18]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[5][18]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5] Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions (typically 5 µL of each per 100 µL of cell suspension).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][19]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.[5] Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Protocol 3: Analysis of Protein Expression (Western Blotting)
Western blotting is used to detect and quantify specific proteins involved in pathways modulated by this compound, such as those related to apoptosis (Caspases, Bcl-2) and cell cycle regulation (Cyclins, CDKs).[12][20]
Materials:
-
This compound-treated cell samples
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[21]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies[21]
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells twice with ice-cold PBS.[21] Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.[21] Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant containing the total protein lysate.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay kit.[21]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.[21]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times with TBST.[21]
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[22] Analyze band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[23] this compound's effect on cell cycle progression can be assessed by observing any accumulation of cells in a particular phase, indicating cell cycle arrest.[24][25]
Materials:
-
This compound-treated cell samples
-
Ice-cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described in the previous protocols.
-
Cell Harvesting: Collect and wash cells with ice-cold PBS as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of this compound-treated cells to that of control cells to identify any cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Lignans and Polyphenols of Phyllanthus amarus Schumach and Thonn Induce Apoptosis in HCT116 Human Colon Cancer Cells through Caspases-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrte.org [ijrte.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Evaluating the Antinociceptive Properties of Niranthin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Niranthin is a lignan isolated from plants of the Phyllanthus genus, such as Phyllanthus amarus.[1][2] These plants have a history of use in traditional medicine, and scientific studies have identified this compound as a key bioactive component with a range of pharmacological activities, including anti-inflammatory, antiallodynic, and antinociceptive effects.[1][3][4][5] This document provides detailed application notes and standardized protocols for evaluating the antinociceptive properties of this compound using established preclinical animal models. The protocols cover methods for assessing visceral, inflammatory, and chronic pain, providing a framework for comprehensive analgesic profiling.
Mechanism of Action Overview
This compound exerts its antinociceptive and anti-inflammatory effects through multiple mechanisms. Evidence suggests that its actions are mediated, at least in part, through the direct antagonism of the Platelet-Activating Factor (PAF) receptor.[4] By inhibiting this receptor, this compound can interfere with downstream inflammatory cascades.[1][4] Furthermore, this compound has been shown to modulate key intracellular signaling pathways that are critical to the inflammatory response, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Experimental Protocols for Antinociceptive Evaluation
The following are standard, validated animal models for assessing the different facets of pain.
Acetic Acid-Induced Writhing Test
This model is a widely used method for screening peripherally acting analgesics by inducing visceral pain.[6][7][8] The intraperitoneal injection of acetic acid causes the release of endogenous mediators like prostaglandins, which stimulate nociceptive neurons.[6][8]
Protocol
-
Animals: Adult Swiss albino mice (20-30 g) are commonly used.[6][9]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and this compound-treated groups at various doses.
-
Administration: Administer this compound or the vehicle (e.g., DMSO) intraperitoneally (i.p.) or orally (p.o.). The positive control is also administered.
-
Induction: After a set pretreatment time (e.g., 30 minutes for i.p.), administer 0.6-1% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.[6]
-
Observation: Immediately place each mouse in an individual observation chamber. Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions, stretching of hind limbs) over a 10-15 minute period.[6][10]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100
Formalin Test
The formalin test is a valuable model that produces a biphasic nociceptive response and is useful for differentiating between neurogenic and inflammatory pain mechanisms.[11][12]
-
Early Phase (0-5 min): A result of the direct chemical stimulation of nociceptors.[11]
-
Late Phase (20-30 min): Involves an inflammatory response and the release of inflammatory mediators.[11]
Protocol
-
Animals: Adult Wistar rats or mice.
-
Acclimatization: House animals in observation chambers for at least 30 minutes before the test to adapt.
-
Administration: Administer this compound, vehicle, or a positive control (e.g., Ibuprofen, 10 mg/kg) via the desired route.[13]
-
Induction: After the appropriate pretreatment time, inject 20-50 µL of dilute formalin (1-2.5% in saline) subcutaneously into the dorsal surface of one hind paw.[11][14]
-
Observation: Immediately return the animal to the chamber and record the total time spent licking or biting the injected paw. The recording is divided into two phases: 0-5 minutes (early phase) and 20-30 minutes (late phase) post-injection.[11]
-
Data Analysis: Compare the mean licking time in the this compound-treated groups to the vehicle control group for both phases.
References
- 1. benchchem.com [benchchem.com]
- 2. staff.cimap.res.in [staff.cimap.res.in]
- 3. Antioxidant and anti-nociceptive effects of Phyllanthus amarus on improving exercise recovery in sedentary men: a randomized crossover (double-blind) design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti-nociceptive effects of Phyllanthus amarus on improving exercise recovery in sedentary men: a randomized crossover (double-blind) design | springermedizin.de [springermedizin.de]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive Investigations of this compound in Complete Freund's Adjuvant- induced Chronic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. saspublishers.com [saspublishers.com]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and analgesic activities of the methanol leaf extract of Phyllanthus amarus in some laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antinociceptive activities of the aqueous leaf extract of Phyllanthus amarus Schum (Euphorbiaceae) in some laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Inhibitory Effect of Niranthin on NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to investigate the effects of Niranthin, a lignan found in Phyllanthus species, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has demonstrated significant anti-inflammatory properties by modulating this key pathway.[1][2][3]
Introduction to this compound and NF-κB Signaling
This compound is a bioactive compound with established anti-inflammatory and antiallodynic effects.[4][5] The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes like COX-2.[1][6]
Studies have shown that this compound exerts its anti-inflammatory effects by interfering with the activation of the NF-κB pathway.[1][2] It has been observed to suppress the phosphorylation of IKKα/β and IκBα, thereby preventing IκBα degradation and the subsequent nuclear translocation of NF-κB.[1] This leads to a reduction in the production of inflammatory mediators.[1][2]
Key Experimental Protocols
The following protocols are designed to assess the inhibitory effect of this compound on LPS-induced NF-κB activation in a macrophage cell line (e.g., RAW 264.7 or U937).
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophages) or U937 (human monocytic cells, differentiated into macrophages with PMA).
-
Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for U937) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability and ELISA assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for the desired time points (e.g., 30 minutes for phosphorylation studies, 6-24 hours for cytokine production and gene expression).
-
Western Blot Analysis for NF-κB Signaling Proteins
This protocol is to determine the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IKKα/β, anti-IKKα/β, anti-phospho-IκBα, anti-IκBα, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This protocol is to quantify the production of pro-inflammatory cytokines in the cell culture supernatant.
-
Materials:
-
ELISA kits for TNF-α and IL-1β.
-
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of cytokines based on the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is to measure the effect of this compound on the mRNA expression of NF-κB target genes.
-
Materials:
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
Primers for COX-2, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on the Protein Expression of NF-κB Signaling Molecules
| Treatment | p-IKKα/β / IKKα/β (Relative Intensity) | p-IκBα / IκBα (Relative Intensity) | IκBα Degradation (% of Control) | p-NF-κB p65 / NF-κB p65 (Relative Intensity) |
| Control | 1.00 | 1.00 | 100 | 1.00 |
| LPS (1 µg/mL) | Value | Value | Value | Value |
| LPS + this compound (1 µM) | Value | Value | Value | Value |
| LPS + this compound (5 µM) | Value | Value | Value | Value |
| LPS + this compound (10 µM) | Value | Value | Value | Value |
| LPS + this compound (25 µM) | Value | Value | Value | Value |
| LPS + this compound (50 µM) | Value | Value | Value | Value |
Table 2: Effect of this compound on the Production of Pro-inflammatory Mediators
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | Value | Value |
| LPS (1 µg/mL) | Value | Value |
| LPS + this compound (1 µM) | Value | Value |
| LPS + this compound (5 µM) | Value | Value |
| LPS + this compound (10 µM) | Value | Value |
| LPS + this compound (25 µM) | Value | Value |
| LPS + this compound (50 µM) | Value | Value |
Table 3: Effect of this compound on the mRNA Expression of Pro-inflammatory Genes
| Treatment | COX-2 (Relative Fold Change) | TNF-α (Relative Fold Change) | IL-1β (Relative Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | Value | Value | Value |
| LPS + this compound (1 µM) | Value | Value | Value |
| LPS + this compound (5 µM) | Value | Value | Value |
| LPS + this compound (10 µM) | Value | Value | Value |
| LPS + this compound (25 µM) | Value | Value | Value |
| LPS + this compound (50 µM) | Value | Value | Value |
Mandatory Visualizations
NF-κB Signaling Pathway and this compound's Site of Action
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for evaluating the inhibitory effect of this compound on LPS-induced inflammation.
References
- 1. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application of Supercritical Fluid Extraction for Niranthin: Application Notes and Protocols
Introduction
Niranthin is a bioactive lignan primarily isolated from plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus niruri.[1] These plants have a rich history in traditional medicine for treating a variety of ailments.[1] this compound, along with related lignans, is responsible for many of the therapeutic effects of these plants, exhibiting potent anti-inflammatory, antiviral (particularly against Hepatitis B virus), and hepatoprotective properties.[1]
Supercritical Fluid Extraction (SFE) has emerged as a green and highly efficient technique for isolating high-value bioactive compounds from natural sources.[2] This method utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO₂), which possesses properties of both a liquid and a gas, allowing for high solvating power and easy removal from the extract.[2][3] For heat-sensitive compounds like this compound, SFE offers significant advantages over traditional solvent extraction methods, including higher selectivity, shorter extraction times, and the elimination of toxic organic solvents.[3][4]
Application Notes
Principle of Supercritical Fluid Extraction of this compound
Supercritical fluid extraction operates on the principle of dissolving the target compound in a fluid that is held at a temperature and pressure above its critical point. For the extraction of this compound, supercritical CO₂ is the solvent of choice. By manipulating the pressure and temperature of the system, the density and solvating power of the SC-CO₂ can be precisely controlled to selectively extract this compound and other lignans from the plant matrix.[3][4]
The polarity of SC-CO₂ is relatively low, similar to that of hexane. While this is effective for extracting non-polar compounds, this compound is a moderately polar lignan. To enhance the extraction efficiency of this compound, a polar co-solvent or "modifier," such as methanol or ethanol, is often added to the SC-CO₂.[4][5][6] This modifier increases the polarity of the supercritical fluid, thereby improving the solubility of this compound and increasing the extraction yield.[4][6]
Key Parameters in this compound SFE
The efficiency of this compound extraction using SFE is influenced by several key parameters:
-
Pressure: Increasing the extraction pressure generally increases the density of the SC-CO₂, leading to higher solubility of this compound and thus a greater extraction yield. Studies on the extraction of lignans from Phyllanthus amarus have explored pressures ranging from 10 to 30 MPa.[7][8]
-
Temperature: Temperature has a dual effect on SFE. At a constant pressure, increasing the temperature can decrease the solvent density, which may lower the yield. However, it can also increase the vapor pressure of the solute, potentially enhancing extraction. The optimal temperature for this compound extraction is typically found through experimental optimization, with studies showing effective extraction at temperatures between 40°C and 60°C.[4][7][8]
-
Co-solvent: The addition of a co-solvent is critical for efficient this compound extraction. Methanol and ethanol-water mixtures have been shown to significantly increase the recovery of this compound.[5][7][8] For instance, the addition of 10% methanol has been identified as an optimal concentration in some studies for extracting the related lignan phyllanthin.[4][6] However, the use of a co-solvent can sometimes decrease the selectivity of the process, resulting in a higher co-extraction of other compounds.[7][8]
Comparison with Other Extraction Methods
SFE offers distinct advantages over conventional and other non-conventional extraction methods for this compound. While methods like Soxhlet extraction with n-hexane can yield a high concentration of lignans, the process is time-consuming and uses large volumes of organic solvents.[9][10][11] Maceration with methanol is a simpler method but often results in lower yields and purity.[9][10][11] Microwave-Assisted Extraction (MAE) can improve yields and reduce extraction time compared to conventional methods, but SFE is superior in terms of selectivity and solvent-free extracts.[5][9][10]
SFE using only SC-CO₂ can produce extracts with a high concentration of lignans (up to 35%), demonstrating its high selectivity.[7][8] While adding a co-solvent increases the overall yield, the purity may be lower than that achieved with pure SC-CO₂.[7][8] The choice between yield and purity will depend on the specific application and whether subsequent purification steps are planned.
Biological Activity and Signaling Pathways of this compound
This compound exhibits significant pharmacological activities, most notably its anti-inflammatory effects. Research has shown that this compound can suppress the production of key inflammatory mediators such as cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][12]
The underlying mechanism for these anti-inflammatory actions involves the downregulation of several critical signaling cascades. This compound has been shown to interfere with the activation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) signaling pathways in macrophages.[1][12][13] It achieves this by inhibiting the phosphorylation and degradation of IκB, an inhibitor of NF-κB, and by suppressing the phosphorylation of kinases such as JNK and ERK.[1][12]
Data Presentation
Table 1: Quantitative Data on Supercritical Fluid Extraction of Lignans from Phyllanthus amarus
| Extraction Method | Pressure (MPa) | Temperature (°C) | Co-solvent | Lignan Concentration in Extract | Key Findings | Reference |
| SFE (SC-CO₂) | 10 | 40 | None | ~35% | High purity and selectivity. | [7][8] |
| SFE (SC-CO₂) | 20 | 40 | None | - | Ten times purer than with co-solvent. | [7][8] |
| SFE (SC-CO₂) | 30 | 60 | None | ~25% | High purity and selectivity. | [7][8] |
| SFE (SC-CO₂) with Co-solvent | 10 - 30 | 30 - 50 | 10% (w/w) Ethanol:Water (50:50) | 2.5% - 4.0% | Increased lignan recovery but decreased selectivity. | [7][8] |
| SFE (SC-CO₂) with Co-solvent | 23.2 | 40 | 10% Methanol | 12.83 ± 0.28 mg/g of plant material | Optimized conditions for phyllanthin yield. | [4][6] |
Table 2: Comparison of Different Extraction Methods for Lignans from Phyllanthus Species
| Extraction Method | Solvent System | Extract Yield (% w/w) | Lignan Content | Reference |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | - | High lignan concentration (up to 35%) | [9] |
| Maceration | Methanol | 3.6 | Low phyllanthin content (3.1 mg/g extract) | [9][10][11] |
| Soxhlet Extraction | n-Hexane | 0.82 | High phyllanthin content (36.2 ± 2.6 mg/g extract) | [9][10][11] |
| Soxhlet Extraction | Dichloromethane | 1.12 | 11.7 ± 1.68 mg/g extract (phyllanthin) | [9][10][11] |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | 8.13 | High phyllanthin content (21.2 ± 1.30 mg/g extract) | [9][10] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of this compound from Phyllanthus amarus
This protocol is a synthesized methodology based on optimized parameters reported in the literature for the extraction of this compound and related lignans from Phyllanthus amarus.[4][6][7][8]
1. Plant Material Preparation: a. Obtain aerial parts (leaves and stems) of Phyllanthus amarus. b. Dry the plant material in a shaded, well-ventilated area or in an oven at a controlled temperature (≤40°C) to prevent degradation of bioactive compounds.[5] c. Grind the dried plant material into a fine powder (e.g., passing through a 0.354 mm sieve).[4] d. Store the powdered material in an airtight container, protected from light and moisture, until extraction.
2. Supercritical Fluid Extraction Procedure: a. Accurately weigh a specific amount of the powdered plant material (e.g., 4.5 g) and pack it uniformly into the extraction vessel of the SFE system.[4] b. Place the extraction vessel into the SFE unit. c. Set the desired extraction parameters. For optimal purity, use the following conditions: i. Pressure: 20 MPa[7][8] ii. Temperature: 40°C[7][8] iii.CO₂ Flow Rate: Set according to the instrument manufacturer's recommendations (e.g., 2-4 L/min). iv. Co-solvent: None. d. For higher yield, use the following modified conditions: i. Pressure: 23.2 MPa[4][6] ii. Temperature: 40°C[4][6] iii.CO₂ Flow Rate: Set as per manufacturer's guidelines. iv. Co-solvent: Add methanol as a modifier at a concentration of 10%.[4][6] e. Begin the extraction process. The supercritical CO₂ (with or without co-solvent) will pass through the extraction vessel containing the plant material. f. The extraction time can be optimized; a duration of 90 minutes has been shown to be effective.[4][6] g. The extract-laden supercritical fluid is then depressurized in a collection vessel, causing the CO₂ to return to its gaseous state and evaporate, leaving behind the extracted compounds.
3. Post-Extraction Processing and Analysis: a. Collect the crude extract from the collection vessel. b. Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis. c. Filter the solution through a 0.45 µm syringe filter before analysis. d. Quantify the this compound content using a validated High-Performance Liquid Chromatography (HPLC) method. i. Mobile Phase: Acetonitrile/water (45:55, v/v)[4] ii. Flow Rate: 1 mL/min[4] iii.Detection Wavelength: 230 nm[4] iv. A standard of pure this compound should be used to create a calibration curve for accurate quantification.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of process variables for phyllanthin extraction from Phyllanthus amarus leaves by supercritical fluid using a Box-Behnken experimental design followed by HPLC identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supercritical fluid extraction of phyllanthin and ... - BV FAPESP [bv.fapesp.br]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological activities and mechanisms of action of hypophyllanthin: A review [frontiersin.org]
Troubleshooting & Optimization
Improving the low yield of Niranthin from plant material
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to enhance the yield of Niranthin from plant materials. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification processes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, presented in a user-friendly question-and-answer format.
Issue 1: Low Yield of this compound in the Crude Extract
-
Question: My initial extraction from Phyllanthus amarus has resulted in a very low concentration of this compound. What are the potential causes and how can I improve the extraction efficiency?
-
Answer: A low yield of this compound can stem from several factors, ranging from the quality of the plant material to the extraction methodology. Here’s a systematic approach to troubleshooting this issue:
-
Plant Material Verification:
-
Species Confirmation: Ensure the correct identification of the plant material as Phyllanthus amarus or another this compound-rich species. The concentration of lignans can vary significantly between different Phyllanthus species.[1]
-
Plant Part Used: The highest concentrations of this compound are typically found in the leaves, followed by the fruits and stems, with the roots containing the least.[1] Utilizing only the leaves can significantly increase the percentage of this compound in your extract.[1]
-
Harvesting and Storage: The timing of the harvest (season and time of day) and the growing conditions can influence the concentration of bioactive compounds.[1] For instance, the optimal period for high lignan content has been observed to be during the full fruiting period.[1][2] Proper storage of the plant material in a cool, dry place away from direct sunlight is crucial to prevent the degradation of this compound.[1]
-
-
Extraction Method Optimization:
-
Solvent Selection: this compound is a lignan with varying solubility in different solvents. While methanol is commonly used, non-polar solvents like n-hexane have demonstrated higher yields of related lignans, suggesting a similar trend for this compound.[3] Experimenting with solvents of intermediate polarity, such as ethyl acetate, or employing sequential extraction with solvents of increasing polarity may enhance your yield.[3]
-
Advanced Extraction Techniques: Conventional methods like maceration can be less efficient. Consider employing advanced techniques that have been shown to improve the yield of lignans:
-
Soxhlet Extraction: This continuous extraction method, particularly with n-hexane, can yield a higher content of related lignans compared to maceration.[3][4][5][6]
-
Microwave-Assisted Extraction (MAE): MAE can significantly improve extraction efficiency. Optimized conditions, such as using 80% methanol for a short duration (e.g., 3 minutes), have been reported to increase the yield of related lignans.[4][6][7][8]
-
Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to facilitate solvent penetration into the plant matrix.[9][10]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a green and efficient method. The addition of a co-solvent like methanol can enhance the recovery of this compound.[3][11] SFE with pure CO2 can yield extracts with a high concentration of lignans (up to 35%).[11]
-
-
-
Issue 2: Poor Separation of this compound on Thin Layer Chromatography (TLC)
-
Question: My TLC of the crude extract shows many overlapping spots, making it difficult to isolate the this compound band. What can I do to improve the separation?
-
Answer: A complex TLC profile with poor resolution is a common issue when dealing with crude plant extracts. To achieve better separation of this compound, consider the following strategies:
-
Solvent System Optimization: The choice of the mobile phase is critical for good separation. For lignans like this compound, a common solvent system is a mixture of n-hexane and ethyl acetate.[3] Systematically vary the ratio of these solvents to find the optimal polarity for separating your target compound from impurities.
-
Two-Dimensional TLC: If a single solvent system does not provide adequate separation, you can use two-dimensional TLC. After running the plate in one solvent system, rotate it 90 degrees and develop it in a second, different solvent system. This can help to separate compounds with similar polarities.
-
Alternative Stationary Phases: While silica gel is the most common stationary phase, other options like alumina or reversed-phase plates (e.g., C18) could offer different selectivity and improve separation.[3]
-
Issue 3: Difficulty in Crystallizing Purified this compound
-
Question: I have a semi-pure fraction of this compound after column chromatography, but I am struggling to induce crystallization. What could be the problem?
-
Answer: Crystallization can be a challenging step, and its success depends on the purity of the compound and the choice of solvent. Here are some troubleshooting tips:
-
Purity of the Sample: The presence of impurities can significantly hinder crystallization.[3] If your this compound fraction is not crystallizing, it may not be pure enough. Consider repeating the chromatographic purification step to obtain a higher purity fraction.[3]
-
Solvent Selection: The choice of solvent is crucial for crystallization. An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] You may need to screen several solvents or solvent mixtures (e.g., methanol, ethanol) to find the optimal conditions.[3]
-
Inducing Crystallization:
-
Slow Cooling: Dissolve the semi-pure solid in a minimal amount of a hot solvent and allow the solution to cool down slowly to room temperature, followed by refrigeration.[3] Slow cooling promotes the formation of well-defined crystals.
-
Scratching: Gently scratching the inside of the glass container with a glass rod can create nucleation sites and induce crystallization.
-
Seeding: If you have a small crystal of pure this compound, adding it to the supersaturated solution can initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The choice of solvent significantly impacts the extraction yield. Non-polar solvents like petroleum ether or n-hexane have been shown to be effective for extracting this compound and related lignans.[3][7] Methanol can also be used, but it may result in a lower yield of the desired compound.[3][12] For Microwave-Assisted Extraction (MAE), 80% methanol has been used effectively.[4][6][7]
Q2: What part of the Phyllanthus plant contains the most this compound?
A2: The leaves of Phyllanthus species typically contain the highest concentration of this compound, followed by the fruits and stems.[1] The roots generally have the lowest concentration.[1] Therefore, for maximizing the yield, it is recommended to use only the leaves for extraction.[1]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of this compound.[2][9][13][14][15] These techniques allow for the separation and precise measurement of this compound, even in the presence of other related lignans.[3]
Q4: Is this compound stable during extraction and storage?
A4: this compound can be susceptible to degradation under certain conditions, such as exposure to high temperatures, light, or certain pH levels.[3][12] It is recommended to avoid excessive heat during extraction (ideally below 50°C) and to store extracts and purified compounds in a cool, dark place.[12] A study on a sample solution indicated stability for up to 10 hours.[3][9]
Data Presentation
The following tables summarize quantitative data on this compound and related lignan yields from various extraction methods and conditions.
Table 1: Comparison of Extraction Methods for Lignans from Phyllanthus Species
| Extraction Method | Plant Species | Solvent System | Key Parameters | Extract Yield (% w/w) | Lignan Content (mg/g extract) |
| Maceration | P. niruri | Methanol | - | 3.6 | Low phyllanthin content (3.1 mg/g)[5][7] |
| Soxhlet Extraction | P. niruri | n-Hexane | - | 0.82 | High phyllanthin content (36.2 ± 2.6 mg/g)[5][6][7] |
| Soxhlet Extraction | P. niruri | Dichloromethane | - | 1.12 | Phyllanthin: 11.7 ± 1.68 mg/g[5][6][7] |
| Soxhlet Extraction | P. niruri | Acetone | - | 3.40 | Phyllanthin: 11.7 ± 1.10 mg/g[5][6][7] |
| Ultrasonic-Assisted Extraction | P. niruri | Petroleum Ether | 40 kHz for 30 min | - | This compound present, quantified by HPLC[7][9] |
| Microwave-Assisted Extraction (MAE) | P. amarus | 80% Methanol | 3 min extraction | 8.13 | High phyllanthin content (21.2 ± 1.30 mg/g)[4][6][7] |
| Supercritical Fluid Extraction (SFE) | P. amarus | Supercritical CO2 | 40 °C, 20 MPa | - | High lignan concentration (up to 35%)[7][11] |
| Enzymatic Hydrolysis | P. niruri | Cellulase and Protease | 50 °C | 13.92 | High phyllanthin content (25.9 mg/g)[4][6][7] |
Table 2: Quantitative Data of Major Lignans in Phyllanthus amarus
| Compound | Concentration in Plant Material | Analytical Method |
| This compound | 0.075% to 0.416% w/w (whole plant) | HPTLC[16] |
| This compound | 575.11 µg/mL (in 80% ethanol extract) | HPLC[16] |
| Phyllanthin | 0.102% to 0.394% w/w (whole plant) | HPTLC[16] |
| Phyllanthin | 660.28 µg/mL (in 80% ethanol extract) | HPLC[16] |
| Hypophyllanthin | 0.033% to 0.149% w/w (whole plant) | HPTLC[16] |
| Hypophyllanthin | 290.46 µg/mL (in 80% ethanol extract) | HPLC[16] |
| Total Lignans | 85.87 mg/g (in enzyme-treated extract) | HPLC[4][16] |
Note: Concentrations can be highly variable and depend on the specific plant sample and extraction protocol used.
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Ultrasonication-Assisted Solvent Extraction of this compound
This protocol is adapted from methodologies that utilize organic solvents for the extraction of lignans from Phyllanthus species.[7][9] Petroleum ether or hexane are suitable non-polar solvents for extracting this compound.[7]
-
Plant Material Preparation:
-
Extraction Procedure:
-
Accurately weigh about 2.0 g of the powdered plant material.[14]
-
Place the powder in a conical flask and add 20 mL of petroleum ether.[14]
-
Place the flask in an ultrasonic bath and sonicate at 40 kHz for 30 minutes.[7][9]
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[7]
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.[7][14]
-
Pool the filtrates from all three extractions.[7]
-
-
Solvent Evaporation and Sample Preparation for Analysis:
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[7]
-
Reconstitute the dried residue in a known volume of methanol (e.g., 5 mL).[14]
-
Filter the solution through a 0.45 µm syringe filter before injecting it into an HPLC system for quantification of this compound.[7][14]
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on studies demonstrating the efficiency of MAE for extracting lignans from Phyllanthus species.[4][6][7]
-
Plant Material Preparation:
-
Follow the same steps for plant material preparation as described in Protocol 1.
-
-
Extraction Procedure:
-
Accurately weigh 5 g of the powdered leaf material.[7]
-
Place the powder into a microwave-safe extraction vessel.[7]
-
Add 50 mL of 80% methanol to the vessel.[7]
-
Securely cap the vessel and place it in the microwave extractor.[7]
-
Set the microwave parameters (e.g., power, temperature, and time). A typical condition is 3 minutes of extraction time.[3][7]
-
After the extraction is complete, allow the vessel to cool to room temperature.[7]
-
Filter the extract through Whatman No. 1 filter paper.[7]
-
-
Post-Extraction Processing and Analysis:
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.[7]
-
The resulting crude extract can be used for analysis or further purification.[7]
-
For quantitative analysis, dissolve a known amount of the crude extract in methanol and filter it through a 0.45 µm syringe filter before HPLC analysis.[7]
-
Mandatory Visualizations
Caption: Generalized workflow for this compound extraction, purification, and analysis.
Caption: Key factors influencing the efficiency of this compound extraction.
Caption: General phenylpropanoid and lignan biosynthesis pathway leading to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. staff.cimap.res.in [staff.cimap.res.in]
- 16. benchchem.com [benchchem.com]
Overcoming Niranthin solubility issues for in vitro bioassays
Welcome to the Technical Support Center for Niranthin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the use of this compound in in vitro bioassays, with a specific focus on overcoming its inherent solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a bioactive lignan, a type of polyphenolic compound, isolated from plants of the Phyllanthus genus, such as Phyllanthus amarus.[1][2] These plants have a long history in traditional medicine for treating ailments of the liver, kidneys, and gastrointestinal system.[1] Like many natural products, this compound is hydrophobic (poorly water-soluble), which poses a significant hurdle for in vitro studies that use aqueous-based cell culture media.[3] This poor solubility can lead to compound precipitation, resulting in inaccurate, inconsistent, and irreproducible experimental outcomes.[4]
Q2: What are the general solubility properties of this compound?
A2: this compound's solubility varies significantly across different solvents. It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions.[3][5]
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Reported Solubility | Recommended Use | Key Considerations |
| DMSO | 10 mg/mL[5] | Primary solvent for creating high-concentration stock solutions.[5] | Use anhydrous, high-purity DMSO.[5] Keep final assay concentration ≤0.5% to avoid cytotoxicity.[4][6] |
| Ethanol | Poor / Low | Can be used for stock solutions, but may be less effective than DMSO. | May require gentle warming or sonication to fully dissolve. |
| Methanol | Poor / Low | Used in extraction and analytical procedures (e.g., HPLC sample prep).[3][7] | Not typically recommended for direct use in cell-based assays. |
| Water / Culture Media | Very Low / Insoluble | Not suitable for direct dissolution.[3] | This compound will readily precipitate when a concentrated organic stock is diluted into aqueous media.[4][8] |
Q3: What are the primary strategies to improve this compound's solubility for bioassays?
A3: Several techniques can be employed to enhance the apparent solubility and bioavailability of poorly soluble compounds like this compound for experimental use.[3][9] Key strategies include:
-
Optimized Stock Solution Preparation: Using a suitable organic solvent like DMSO and proper handling techniques is the first and most critical step.[5]
-
Advanced Formulation: For more challenging applications, forming inclusion complexes with cyclodextrins can significantly improve aqueous solubility.[3][10] Cyclodextrins are cyclic oligosaccharides that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water.[3][11]
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix, which can enhance the dissolution rate.[3]
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you may encounter when working with this compound.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow for diagnosing and solving this compound precipitation issues.
Q: My this compound powder won't dissolve in DMSO.
A: This can happen for a few reasons:
-
Exceeded Solubility Limit: Ensure you are not trying to prepare a stock solution at a concentration higher than its known solubility of 10 mg/mL in DMSO.[5]
-
Water Contamination: DMSO is highly hygroscopic (it absorbs moisture from the air), and water contamination will significantly decrease its ability to dissolve hydrophobic compounds.[5] Always use high-purity, anhydrous DMSO and keep the bottle tightly sealed and stored in a desiccator.[5]
-
Insufficient Mixing: Vigorous vortexing is necessary. For stubborn batches, gentle warming in a 37°C water bath for 10-15 minutes or brief sonication in a water bath for 5-10 minutes can aid dissolution.[5][8]
Q: My DMSO stock solution is clear at first but becomes cloudy or shows crystals after storage.
A: This is likely due to precipitation caused by improper storage or handling.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to fall out of solution.[5]
-
Solution: After preparing your primary stock solution, you should immediately aliquot it into single-use volumes in tightly sealed vials (e.g., cryovials) and store them at -20°C or -80°C.[5] This practice minimizes freeze-thaw cycles and moisture absorption.
Q: My this compound precipitates instantly when I add it to my cell culture medium.
A: This is a classic sign of a hydrophobic compound "crashing out" of solution upon rapid dilution into an aqueous environment.[8]
-
Cause: The organic solvent (DMSO) disperses quickly, leaving the water-insoluble this compound to aggregate and precipitate.
-
Solution: Do not add the DMSO stock directly to the well of a plate. Instead, prepare your final working concentration in a separate tube. Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of this compound stock solution drop-by-drop.[4][8] This slow, agitated dilution allows for better dispersion and interaction with media components like serum proteins, which can help stabilize the compound. Use this freshly prepared medium immediately.[8]
Q: I see a haze or fine precipitate in my culture wells hours after treatment.
A: This indicates delayed precipitation, which can occur if the final concentration is near its solubility limit in the media.[8]
-
Cause: Minor fluctuations in temperature or pH within the incubator over time can be enough to push the compound out of solution.[8] Evaporation from the culture plate can also concentrate the compound, leading to precipitation.[12]
-
Troubleshooting Steps:
-
Reduce Concentration: The most straightforward solution is to test a lower final working concentration of this compound.[8]
-
Increase Serum: If your experimental design permits, increasing the fetal bovine serum (FBS) concentration (e.g., from 5% to 10%) can sometimes help stabilize hydrophobic compounds.[8]
-
Check Humidity: Ensure the incubator has adequate humidity to prevent evaporation from your plates.[12]
-
Consider Cyclodextrins: If the issue persists and you require a higher concentration, using a cyclodextrin formulation may be necessary.[4]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the standard procedure for preparing a concentrated stock solution.
Materials:
-
This compound powder (MW: 432.5 g/mol )[13]
-
Sterile, anhydrous, cell culture-grade DMSO[5]
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate Mass: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass = 10 mmol/L * 0.001 L * 432.5 g/mol = 0.004325 g = 4.325 mg
-
-
Weigh Compound: Accurately weigh 4.325 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Carefully add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex vigorously for 2 minutes.[5] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aid Dissolution (If Necessary): If the compound has not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes and vortex again, or sonicate in a water bath for 5-10 minutes until the solution is completely clear.[5]
-
Storage: Aliquot the clear stock solution into single-use, sterile cryovials (e.g., 20 µL aliquots). Store immediately at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[5]
Protocol 2: Enhancing this compound Solubility with Cyclodextrins (Inclusion Complex)
This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to improve aqueous solubility, adapted from common techniques for hydrophobic polyphenols.[10][11]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and magnetic stir bar
-
0.45 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 1-10% w/v).
-
Molar Ratio Selection: Determine the molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.
-
Complex Formation:
-
Add the pre-weighed this compound powder to the HP-β-CD solution while stirring vigorously.
-
Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This extended time is necessary to allow the this compound molecule to enter the hydrophobic cavity of the cyclodextrin.
-
-
Clarification: After stirring, centrifuge the suspension to pellet any undissolved this compound.
-
Sterilization: Filter the supernatant through a 0.45 µm syringe filter to sterilize the solution and remove any remaining fine particulates.
-
Quantification (Optional but Recommended): Use HPLC to determine the final concentration of solubilized this compound in your filtered complex solution.[3]
-
Storage: Store the this compound-cyclodextrin solution at 4°C, protected from light.
Modulated Signaling Pathways
This compound has been shown to exert its pharmacological effects, particularly its anti-inflammatory properties, by modulating complex cellular signaling pathways.[1][2]
This compound's Anti-inflammatory Mechanism
This compound demonstrates potent anti-inflammatory activity by downregulating key signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and PI3K-Akt.[1][14] In LPS-induced macrophages, this compound suppresses the phosphorylation and degradation of IκB, which is an inhibitor of NF-κB.[2][14] This action prevents NF-κB from translocating to the nucleus, thereby reducing the expression of pro-inflammatory genes like COX-2, TNF-α, and IL-1β.[1][14] Furthermore, it inhibits the phosphorylation of kinases such as JNK and ERK within the MAPK pathway.[1][14]
Diagram: this compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyclodextrinnews.com [cyclodextrinnews.com]
- 11. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C24H32O7 | CID 11575632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Niranthin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Niranthin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Question: Why is my this compound peak showing poor resolution from other lignans like Nirtetralin B, Hypophyllanthin, and Phyltetralin?
Answer:
Poor resolution between this compound and other co-eluting lignans is a common challenge. Several factors in the mobile phase can be adjusted to improve separation:
-
Organic Solvent Ratio: The ratio of the organic solvent (acetonitrile or methanol) to water is a critical parameter. If peaks are eluting too close together, a slight decrease in the organic solvent percentage can increase retention times and improve separation. For instance, one study found that an acetonitrile:water ratio of 55:45 (v/v) provided better separation of four major lignans compared to ratios of 50:50, 45:55, or 40:60 (v/v).[1]
-
Choice of Organic Solvent: While both acetonitrile and methanol can be used, acetonitrile often provides better peak shape and separation for lignans.[1] If you are using methanol and experiencing poor resolution, switching to acetonitrile is a recommended troubleshooting step.
-
Mobile Phase Additives: The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and selectivity. One method successfully used a mobile phase of acetonitrile and water with 0.05% (v/v) TFA, achieving a pH of 2.15.[2][3][4]
-
Flow Rate: A lower flow rate generally allows for better separation. If your method uses a high flow rate, reducing it (e.g., from 1.0 mL/min to 0.8 mL/min) can enhance resolution, though it will increase the run time.
Question: My this compound peak is tailing. What are the possible causes and solutions?
Answer:
Peak tailing can be caused by several factors related to the mobile phase and column interactions:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. While specific studies on this compound's pKa are limited, a mobile phase with a slightly acidic pH is often beneficial. A validated method used a mobile phase with a pH of 2.15.[2][3][4] If your mobile phase is neutral or basic, consider adding an acidifier like TFA.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Contaminated or Degraded Column: A contaminated guard or analytical column can also cause peak tailing. If other troubleshooting steps fail, cleaning or replacing the column may be necessary.
Question: The retention time for my this compound peak is too long. How can I reduce it without compromising separation?
Answer:
Long retention times can decrease sample throughput. To reduce the retention time of this compound:
-
Increase the Organic Solvent Percentage: Gradually increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time. Be cautious, as a significant increase may lead to a loss of resolution between closely eluting peaks.[1]
-
Increase the Flow Rate: A higher flow rate will result in shorter run times. However, this can also lead to a decrease in separation efficiency.
-
Increase Column Temperature: Raising the column temperature (e.g., from 25°C to 30°C or 35°C) can decrease the viscosity of the mobile phase and reduce retention times.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A1: A good starting point for developing a method for this compound separation on a C18 column is an isocratic mobile phase consisting of a mixture of acetonitrile and water. A ratio of 55:45 (v/v) has been shown to be effective.[1] UV detection at 230 nm is also a common practice.[1][5]
Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A2: Both acetonitrile and methanol can be used. However, studies have shown that an acetonitrile-water mobile phase can provide better peak shape and separation for this compound and other lignans compared to a methanol-water mobile phase.[1]
Q3: Is it necessary to use a buffer or pH modifier in the mobile phase?
A3: While not always essential, using a pH modifier like trifluoroacetic acid (TFA) can improve peak shape and the overall quality of the separation. A mobile phase containing 0.05% (v/v) TFA has been successfully used.[2][3][4]
Q4: Can I use a gradient elution for this compound analysis?
A4: Yes, a gradient elution can be beneficial, especially when analyzing complex plant extracts containing compounds with a wide range of polarities. A gradient can help to elute more strongly retained compounds in a reasonable time while still providing good separation of earlier eluting peaks.
Experimental Protocols
HPLC Method for the Simultaneous Determination of Four Lignans (including this compound)
This protocol is based on a validated method for the simultaneous determination of this compound, nirtetralin B, hypophyllanthin, and phyltetralin.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Stationary Phase: C18 column.
-
Mobile Phase: Acetonitrile:Water (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation from Plant Material
The following is a general procedure for extracting this compound from plant material.[5][6]
-
Grinding: Mill the dried plant material to a fine powder.
-
Extraction:
-
Accurately weigh approximately 2.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of petroleum ether (or hexane) and extract using an ultrasonic bath for 30 minutes.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Concentration: Combine the extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of methanol (e.g., 5 mL).
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Data Presentation
Table 1: Comparison of Different Mobile Phase Compositions for Lignan Separation [1]
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Observation |
| 50:50 | Retention time was too long. |
| 45:55 or 40:60 | The four lignans could not be completely separated. |
| 55:45 | Effectively improved peak shape and achieved better separation. |
Table 2: Retention Times of Lignans with Optimal Mobile Phase [1][2]
| Lignan | Retention Time (minutes) |
| Phyllanthin | ~10.47 - 33.553 |
| Hypophyllanthin | ~11.10 - 35.805 |
| Nirtetralin | ~13.67 |
| Nirtetralin B | ~45.332 |
| This compound | ~14.53 - 50.308 |
Note: Retention times can vary depending on the specific column, system, and exact experimental conditions.
Visualization
Below is a logical workflow for troubleshooting common HPLC separation issues for this compound.
Caption: Troubleshooting workflow for HPLC separation of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to reduce co-eluting impurities during Niranthin purification
Welcome to the technical support center for Niranthin purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for the successful isolation of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a bioactive lignan found in plants of the Phyllanthus genus. Its purity is crucial for accurate pharmacological studies, including research into its anti-inflammatory, antiviral, and anti-hepatitis B virus properties. Impurities can lead to erroneous experimental results and potential safety issues.
Q2: What are the common impurities that co-elute with this compound?
The most common co-eluting impurities are other structurally similar lignans present in Phyllanthus species. These include Phyllanthin, Hypophyllanthin, and Nirtetralin. Their similar physicochemical properties make their separation from this compound challenging.
Q3: Which analytical techniques are best for assessing this compound purity?
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most reliable methods for determining the purity of a this compound sample.[1] These techniques allow for the separation and quantification of this compound from its co-eluting impurities.
Troubleshooting Guide: Reducing Co-eluting Impurities
This guide addresses the common issue of co-eluting impurities during this compound purification in a question-and-answer format.
Problem: My purified this compound sample still shows the presence of co-eluting impurities like Phyllanthin and Hypophyllanthin upon HPLC analysis.
Solution:
Co-elution of structurally related lignans is a frequent challenge in this compound purification. Here are several strategies to improve separation:
-
Optimize Chromatographic Conditions:
-
Mobile Phase Composition: Systematically adjust the ratio of solvents in your mobile phase. For normal-phase chromatography on silica gel, a common mobile phase is a mixture of n-hexane and ethyl acetate.[1] A gradual (shallow) gradient of the more polar solvent (ethyl acetate) can enhance the resolution between compounds with similar polarities.
-
Solvent System Modification: The addition of a small amount of a third solvent with a different polarity, such as dichloromethane or acetone, can alter the selectivity of the separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Options include alumina or chemically modified silica (e.g., cyano- or diol-bonded phases). For reversed-phase HPLC, C18 columns are commonly used.
-
Two-Dimensional Chromatography: If a single chromatographic system is insufficient, a two-dimensional approach can be effective. This involves collecting the fraction containing this compound and its co-eluting impurities from the first column and then re-injecting it onto a second column with a different stationary phase or mobile phase.
-
-
Pre-purification/Fractionation:
-
Solvent Partitioning: Before column chromatography, perform a liquid-liquid extraction to partition the crude extract based on polarity. For instance, partitioning the extract between methanol/water and n-hexane can separate highly non-polar compounds from the more polar lignans.[1]
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to perform a rough separation and enrich the this compound fraction before proceeding to more refined chromatographic techniques.
-
-
Crystallization:
-
Solvent Selection: The choice of solvent is critical for successful crystallization. An ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, acetone-hexane) to find the optimal conditions for selective crystallization of this compound, leaving impurities in the mother liquor.
-
Slow Cooling: Allow the saturated solution to cool slowly. This promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Co-eluting Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C24H32O7 | 432.5 | Not available | Soluble in methanol, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] |
| Phyllanthin | C24H34O6 | 418.52 | 96 - 98 | Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml).[3][4] Aqueous solubility is very low. |
| Hypophyllanthin | C24H30O7 | 430.5 | Not available | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (0.2 mg/ml).[5] |
| Nirtetralin | C24H30O7 | 430.5 | Not available | Not available |
Experimental Protocols
Protocol 1: Column Chromatography for this compound Purification
This protocol outlines a general procedure for the separation of this compound from a crude plant extract using silica gel column chromatography.
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Wash the packed column with 2-3 column volumes of n-hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column, creating a uniform, narrow band.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions that contain the highest concentration of pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of a this compound sample.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 55:45 (v/v) ratio of acetonitrile to water.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for reducing co-eluting impurities during this compound purification.
Signaling Pathways
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. Physicochemical characterization of phyllanthin from Phyllanthus amarus Schum. et Thonn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypophyllanthin | CAS:33676-00-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. PHYLLANTHIN CAS#: 10351-88-9 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Niranthin in extraction processes
Welcome to the technical support center for Niranthin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound from plant sources, primarily of the Phyllanthus genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
This compound is a bioactive lignan found predominantly in plants of the Phyllanthus genus, such as P. amarus and P. niruri.[1] It has attracted significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective properties.[2] Efficient extraction is the critical first step for research, quality control of herbal formulations, and the development of new therapeutics.[1]
Q2: Which parts of the Phyllanthus plant contain the highest concentration of this compound?
The highest concentrations of this compound and related lignans are typically found in the leaves, followed by the fruits and stems. The roots generally contain the lowest amount.[3] Therefore, using only the leaves for extraction will likely result in a higher percentage of this compound in the crude extract compared to using the whole plant.[3]
Q3: What are the most common methods for extracting this compound?
Both conventional and non-conventional methods are used for this compound extraction. Common techniques include:
-
Conventional Methods: Maceration, Soxhlet extraction, and ultrasonication-assisted solvent extraction.[1]
-
Non-Conventional Methods: Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE).[4][5]
The choice of method depends on factors like desired yield, purity, cost, and environmental considerations.[1]
Q4: How is the quantity of this compound in an extract measured?
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical methods for the accurate and reliable quantification of this compound in plant extracts.[6] LC-MS/MS is another highly sensitive method, particularly useful for quantifying this compound in biological matrices like plasma.[6]
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound is a common challenge. The following guide addresses specific issues you might encounter during the extraction process.
Issue 1: The initial crude extract shows a very low concentration of this compound.
This issue can stem from several factors, from the raw material to the extraction parameters.
Possible Causes & Solutions:
-
Suboptimal Plant Material:
-
Plant Part: Ensure you are using the leaves, as they have the highest concentration of this compound.[3]
-
Harvesting Time: The concentration of bioactive compounds can vary with the season. For P. niruri, the highest lignan content is often found during the full fruiting period (e.g., end of July to August in some regions).[3][7]
-
Drying Conditions: Improper drying can lead to the degradation of target compounds. Air-dry the plant material in the shade or in an oven at a controlled temperature (e.g., not exceeding 40°C).[3][4]
-
Grinding: The plant material should be pulverized into a fine powder to increase the surface area for efficient solvent contact.[3][8]
-
-
Inefficient Extraction Method:
-
Solvent Choice: this compound is a lignan with moderate polarity. While methanol is used, non-polar solvents like n-hexane or petroleum ether have been shown to yield extracts with higher lignan content.[4][8] Experimenting with solvents of intermediate polarity like ethyl acetate or performing sequential extractions with solvents of increasing polarity may improve yield.[4]
-
Extraction Technique: Conventional maceration may yield less this compound compared to more advanced techniques. Consider using Soxhlet extraction, Microwave-Assisted Extraction (MAE), or Ultrasonic-Assisted Extraction for better efficiency.[3][4]
-
Issue 2: A significant amount of this compound is lost during the purification (e.g., column chromatography) step.
Loss of the target compound during purification is a frequent problem.
Possible Causes & Solutions:
-
Improper Column Packing: A poorly packed column with channels or cracks will result in poor separation and potential loss of the compound. Ensure the column is packed uniformly.[4]
-
Column Overloading: Overloading the column with too much crude extract leads to poor separation and loss of yield.[4]
-
Inappropriate Elution:
-
An isocratic elution (single solvent mixture) may not be sufficient. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate), can provide better separation and recovery.[4]
-
The choice of solvents for the mobile phase is critical. For lignans like this compound, a common system is n-hexane and ethyl acetate.[4]
-
Issue 3: The this compound fraction is not crystallizing after purification.
Failure to crystallize often indicates issues with purity or the crystallization conditions.
Possible Causes & Solutions:
-
Purity of the Sample: The presence of impurities can significantly inhibit crystallization. If the fraction is not pure enough, you may need to repeat the chromatographic purification step.[4]
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. You may need to screen several solvents or solvent mixtures (e.g., methanol, ethanol) to find the optimal one.[4]
Data on Extraction Methods
The selection of an extraction method and solvent system significantly impacts the final yield of this compound and related lignans. The tables below summarize quantitative data from various studies.
Table 1: Comparison of Different Extraction Methods and Solvents
| Extraction Method | Plant Species | Solvent System | Extract Yield (% w/w) | Lignan Content (mg/g of extract) | Reference |
| Maceration | P. niruri | Methanol | 3.6 | Low Phyllanthin (3.1) | [9] |
| Maceration | P. amarus | Methanol | - | Phyllanthin: 0.1319 | [1] |
| Soxhlet | P. niruri | n-Hexane | 0.82 | High Phyllanthin (36.2) | [9] |
| Soxhlet | P. niruri | Dichloromethane | 1.12 | Phyllanthin: 11.7 | [9] |
| Soxhlet | P. niruri | Acetone | 3.40 | Phyllanthin: 11.7 | [9] |
| Microwave-Assisted | P. niruri | 80% Methanol | 8.13 | High Phyllanthin (21.2) | [9] |
| Enzyme-Assisted | P. niruri | - | 13.92 | Phyllanthin: 25.9, Total Lignans: 85.87 | [9] |
| Supercritical Fluid (SFE) | P. amarus | CO2 | - | Lignan conc. 25-35% | [5] |
| SFE with co-solvent | P. amarus | CO2 with Ethanol:Water | - | Lignan conc. 2.5-4.0% | [5] |
Note: Data for Phyllanthin is often used as a marker for lignan content and is expected to show a similar trend for this compound.[4]
Experimental Protocols
Protocol 1: Ultrasonication-Assisted Solvent Extraction
This method uses ultrasonic waves to facilitate the extraction of this compound.
-
Plant Material Preparation: Air-dry the leaves of Phyllanthus amarus in the shade. Once fully dry, grind the material into a coarse powder.[4]
-
Extraction:
-
Accurately weigh about 2.0 g of the powdered plant material.[8]
-
Place it in a conical flask and add 20 mL of petroleum ether or n-hexane.[8]
-
Extract the mixture in an ultrasonic bath (e.g., 40 kHz) for 30 minutes.[8][10]
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[1]
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.[1][8]
-
Pool the filtrates from all three extractions.[1]
-
-
Solvent Evaporation and Sample Preparation:
-
Evaporate the combined extracts to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.[1][8]
-
Reconstitute the dried residue in a known volume of methanol (e.g., 5 mL) for analysis.[8]
-
Filter the sample solution through a 0.45 µm syringe filter before HPLC analysis.[8]
-
Protocol 2: Microwave-Assisted Extraction (MAE)
This is a non-conventional method that can offer higher yields in less time.
-
Plant Material Preparation: Prepare the powdered plant material as described in Protocol 1.
-
Extraction:
-
Post-Extraction Processing:
-
After extraction, allow the vessel to cool to room temperature.[1]
-
Filter the extract through Whatman No. 1 filter paper.[1]
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.[1]
-
For quantitative analysis, dissolve a known amount of the crude extract in methanol and filter it through a 0.45 µm syringe filter before HPLC analysis.[1]
-
Visualizations
Experimental and Analytical Workflows
The following diagrams illustrate the general workflow for this compound extraction and a troubleshooting decision-making process.
Caption: Generalized workflow for this compound extraction and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Niranthin
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on enhancing the oral bioavailability of Niranthin, a bioactive lignan with promising therapeutic potential but limited by its poor aqueous solubility.[1] This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its poor aqueous solubility a significant challenge for oral drug delivery?
A1: this compound is a bioactive lignan primarily found in plants of the Phyllanthus species. These plants have a long history in traditional medicine for treating various ailments, including liver and kidney disorders.[2] Like many natural compounds, this compound is hydrophobic, meaning it has poor solubility in water. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1] Poor aqueous solubility leads to low dissolution rates, resulting in incomplete absorption, reduced bioavailability, and inconsistent therapeutic effects.[1]
Q2: What are the primary strategies for improving the aqueous solubility and bioavailability of this compound?
A2: Several established techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. The most common and effective strategies include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix. This can create an amorphous state of the drug, which has higher energy and greater solubility than its crystalline form.[1]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range dramatically increases its surface-area-to-volume ratio. This increased surface area enhances the dissolution velocity.[1]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules like this compound within their cavity, forming an "inclusion complex." This complex improves the apparent solubility and dissolution rate of the drug.[1]
Q3: How do I choose the most suitable enhancement technique for my research?
A3: The selection of an appropriate technique depends on various factors, including the physicochemical properties of this compound, the desired dosage form, and the scale of production. The following table provides a comparison of the key advantages and potential challenges of each primary strategy.
Data Presentation: Comparison of Bioavailability Enhancement Strategies
While specific comparative data for this compound is limited in publicly available literature, the following table summarizes the expected outcomes based on studies with other poorly soluble drugs, providing a framework for experimental design.
| Technique | Expected Fold Increase in Solubility | Expected Impact on Bioavailability (AUC) | Key Advantages | Potential Challenges |
| Solid Dispersion | 10 to 100-fold | 2 to 10-fold increase | Significant solubility enhancement; potential for amorphous stabilization; suitable for large-scale production.[1][3][4] | Potential for recrystallization during storage; requires careful selection of a stable polymer carrier.[1] |
| Nanoparticle Formulation | 5 to 50-fold | 5 to 15-fold increase | Increased surface area enhances dissolution; potential for targeted delivery.[5] | Can be complex to manufacture; potential for particle aggregation. |
| Cyclodextrin Complexation | 5 to 50-fold | 2 to 8-fold increase | High efficiency in solubilizing non-polar molecules; can protect the drug from degradation.[6] | Limited drug loading capacity; can be expensive for large-scale production.[1] |
Table 1: Illustrative Comparison of Bioavailability Enhancement Techniques for a Poorly Soluble Compound Like this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile drugs and is widely used in laboratory settings.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a suitable volume of organic solvent in a round-bottom flask. Ensure complete dissolution with gentle stirring or sonication.[1]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C). A thin film of the solid dispersion will form on the inner wall of the flask.[1]
-
Final Drying: Scrape the solid film from the flask and place it in a vacuum desiccator for 24-48 hours to ensure complete removal of residual solvent.[1]
-
Pulverization and Storage: Mill the dried product into a fine powder and store it in an airtight container in a cool, dry place.[1]
Caption: Workflow for this compound solid dispersion preparation.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes a simple and solvent-efficient method for preparing inclusion complexes.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the required amounts of this compound and β-CD for a specific molar ratio (e.g., 1:1 or 1:2).
-
Paste Formation: Place the accurately weighed β-CD in a mortar and add a small amount of deionized water to form a homogeneous paste.
-
Incorporation of this compound: Add the accurately weighed this compound to the β-CD paste.[1]
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The mixture should remain a consistent paste.[1]
-
Drying: Transfer the resulting product to a glass dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.[1]
-
Sieving and Storage: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. Store in a desiccator.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Niranthin Precipitation in Aqueous Solutions
Welcome to the technical support center for Niranthin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous solutions?
This compound is a bioactive lignan predominantly found in plants of the Phyllanthus species.[1] It is a hydrophobic molecule, meaning it has poor water solubility.[1] For effective oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1] this compound's low aqueous solubility leads to a slow dissolution rate, which can cause it to precipitate out of solution, resulting in incomplete absorption and low bioavailability.[1]
Q2: What are the primary strategies to prevent this compound precipitation?
Preventing this compound precipitation revolves around enhancing its aqueous solubility. The most common and effective strategies include:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix. This can render this compound in an amorphous state, which has higher energy and greater solubility than its crystalline form.[1]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules like this compound, forming an "inclusion complex."[1] This complex shields the hydrophobic part of the drug from water, increasing its apparent solubility and dissolution rate.[1]
-
Co-solvency: Utilizing a water-miscible organic solvent in which this compound is more soluble can increase its overall solubility in an aqueous-based system.
-
pH Adjustment: For some molecules, altering the pH can ionize the compound, thereby increasing its solubility. However, studies on the related lignan, phyllanthin, suggest that its solubility is pH-independent in the physiological range, and it is likely that this compound behaves similarly.[2]
Q3: Which polymers are recommended for creating this compound solid dispersions?
Commonly used hydrophilic polymers for creating solid dispersions include:
-
Polyvinylpyrrolidone (PVP), such as PVP K30
-
Polyethylene Glycols (PEGs), such as PEG 8000
-
Hydroxypropyl Methylcellulose (HPMC)
The choice of polymer can influence the stability and dissolution rate of the resulting solid dispersion.
Q4: What type of cyclodextrins are suitable for complexation with this compound?
Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used to form inclusion complexes with hydrophobic drugs and are suitable for this compound.
Q5: How can I prepare a stock solution of this compound without immediate precipitation?
For experimental purposes, a concentrated stock solution of this compound can be prepared in an organic solvent like methanol or ethanol.[1] This stock solution can then be diluted into the aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not interfere with the experimental system (e.g., cell culture or enzymatic assay).
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my stock solution into my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Final concentration exceeds solubility limit | Decrease the final concentration of this compound in the aqueous medium. |
| "Salting out" effect | The high salt concentration in your buffer may be reducing the solubility of this compound. Try a buffer with a lower salt concentration if your experiment allows. |
| Insufficient mixing | Ensure rapid and thorough mixing when adding the this compound stock solution to the aqueous buffer to avoid localized high concentrations that can lead to precipitation. |
| Temperature effects | Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing to prevent precipitation due to temperature changes. |
Issue 2: My this compound solid dispersion shows low solubility enhancement.
| Possible Cause | Troubleshooting Step |
| Inappropriate this compound-to-polymer ratio | The ratio of this compound to the polymer is critical. Prepare solid dispersions with varying ratios (e.g., 1:1, 1:5, 1:10) to find the optimal ratio for solubility enhancement. |
| Incomplete amorphization | The crystalline form of this compound may still be present. Confirm the amorphous nature of the solid dispersion using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC). |
| Incorrect solvent for preparation | Ensure that both this compound and the polymer are fully soluble in the chosen solvent during the preparation of the solid dispersion. |
Data Presentation
The following tables provide an illustrative comparison of the aqueous solubility of this compound using different enhancement strategies. Note: The following data is illustrative to demonstrate the potential improvements and may not represent actual experimental results.
Table 1: Illustrative Aqueous Solubility of this compound Formulations
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase (Approx.) |
| Pure this compound | 1.5 | 1 |
| This compound:PVP K30 Solid Dispersion (1:5) | 45 | 30 |
| This compound:PVP K30 Solid Dispersion (1:10) | 90 | 60 |
| This compound:HP-β-CD Complex (1:1 Molar Ratio) | 75 | 50 |
Table 2: HPLC Parameters for Quantification of this compound
| Parameter | Specification |
| Column | XBridge® C18 (150 × 4.6 mm, 5.0 µm) or equivalent[1] |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (with 0.05% TFA, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 230 nm[1] |
| Injection Volume | 10-20 µL[1] |
| Column Temperature | Ambient[1] |
| Approximate Retention Time | 14.5 minutes (Varies with exact conditions)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (HPLC grade)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum desiccator
Procedure:
-
Ratio Selection: Weigh this compound and PVP K30 at a predetermined weight ratio (e.g., 1:5).[1]
-
Dissolution: Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.[1] Ensure complete dissolution with the aid of gentle stirring or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C).[1] A thin film of the solid dispersion will form on the inner wall of the flask.[1]
-
Final Drying: Scrape the solid film from the flask and place it in a vacuum desiccator for 24-48 hours to ensure complete removal of any residual solvent.[1]
-
Pulverization and Storage: Grind the dried product into a fine powder and store it in an airtight container in a cool, dry place.[1]
Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Kneading Method
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Molar Ratio: Weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Mixing: Place the weighed powders in a mortar and mix them thoroughly.
-
Kneading: Slowly add a small amount of the water-ethanol mixture to the powder mix and knead for 30-45 minutes to form a homogeneous paste.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. Store in a desiccator.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for solid dispersion preparation.
References
Technical Support Center: Analysis of Niranthin by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Niranthin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from this compound itself, such as proteins, lipids, salts, and other endogenous substances from the biological sample.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress the signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and imprecise quantification of this compound.[1][2]
Q2: What are the typical signs that indicate matrix effects are affecting my this compound assay?
A2: Common indicators of matrix effects in your this compound analysis include:
-
Poor reproducibility and high variability in quality control (QC) samples.
-
Inaccurate quantification, with results being unexpectedly low or high.
-
Non-linear calibration curves, especially at lower concentrations.
-
A noticeable decrease in the sensitivity of the assay.[3]
Q3: How can I quantitatively assess matrix effects for this compound analysis?
A3: The most widely accepted method is the post-extraction spike analysis.[4] This involves comparing the peak area of this compound in an extracted blank matrix (spiked with this compound after extraction) to the peak area of a neat solution of this compound at the same concentration. The matrix factor (MF) is calculated using the following formula:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement.[3] For a robust bioanalytical method, the matrix factor should ideally be between 0.8 and 1.2.
Q4: What is a suitable internal standard (IS) for this compound analysis and why is it important?
A4: A stable isotope-labeled (SIL) this compound would be the ideal internal standard. However, if a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. For instance, in a validated method for the simultaneous quantification of Phyllanthin, Hypophyllanthin, and this compound, Diazepam was used as an internal standard.[5] An appropriate IS is crucial as it co-elutes with this compound and experiences similar matrix effects, thus compensating for variations in sample preparation and ionization, leading to more accurate and precise results.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Recovery | Inefficient extraction from the plasma matrix. | Optimize the liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for this compound's pKa. Test different organic solvents or solvent mixtures to improve partitioning. |
| Degradation of this compound during sample processing. | Keep samples on ice or at a controlled low temperature during processing. Minimize the time between extraction and analysis. | |
| High Variability in Results | Inconsistent matrix effects across different samples. | Improve the sample clean-up process to remove more interfering components. Utilize a validated LLE or consider solid-phase extraction (SPE). Ensure the use of a suitable internal standard to normalize the signal. |
| Inconsistent sample preparation technique. | Standardize all steps of the sample preparation protocol. Use precise pipetting and consistent vortexing times and speeds. | |
| Significant Ion Suppression | Co-elution of interfering substances like phospholipids from the plasma matrix. | Optimize the chromatographic method to improve the separation of this compound from matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate. |
| Inefficient sample cleanup. | Employ more rigorous sample preparation techniques such as SPE with a sorbent that selectively retains interfering compounds. | |
| Poor Peak Shape | Column overload or contamination. | Ensure the injection volume and concentration are within the linear range of the column. Implement a column washing step between injections to remove strongly retained matrix components. |
| Inappropriate mobile phase composition. | Adjust the pH or organic modifier concentration of the mobile phase to improve peak symmetry. |
Quantitative Data Summary
| Analyte | Matrix | Extraction Method | Mean Recovery (%) | Internal Standard | Reference |
| This compound | Rabbit Plasma | Liquid-Liquid Extraction (n-hexane) | 85.2 - 92.5 | Diazepam | [5] |
| Phyllanthin | Rabbit Plasma | Liquid-Liquid Extraction (n-hexane) | 86.7 - 94.1 | Diazepam | [5] |
| Hypophyllanthin | Rabbit Plasma | Liquid-Liquid Extraction (n-hexane) | 88.3 - 95.6 | Diazepam | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Rabbit Plasma
This protocol is adapted from a validated method for the simultaneous determination of Phyllanthin, Hypophyllanthin, and this compound in rabbit plasma.[5]
Materials:
-
Rabbit plasma samples (blank, calibration curve standards, and QC samples)
-
This compound stock solution
-
Internal Standard (Diazepam) working solution (1,000 ng/mL in methanol)
-
n-hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
0.22-µm membrane filters
Procedure:
-
Pipette 200 µL of rabbit plasma into a microcentrifuge tube.
-
Spike with 10 µL of the Diazepam internal standard solution.
-
Vortex for 10 seconds.
-
Add 2.5 mL of n-hexane.
-
Vortex for 1 minute, shake for 5 minutes, and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the clear organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue with 200 µL of methanol.
-
Vortex for 1 minute and centrifuge for 5 minutes at a higher speed (e.g., 12,000 rpm).
-
Filter the supernatant through a 0.22-µm membrane filter.
-
Inject 5 µL of the filtered sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These parameters are based on the validated method by Pham Son et al. (2020).[5]
-
LC System: UHPLC system
-
Column: C18 column
-
Mobile Phase: Isocratic elution with Methanol:5 mM Ammonium Formate (63:37, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined empirically on the specific instrument
-
Diazepam (IS): To be determined empirically on the specific instrument
-
-
Interface Voltage: 4,000 V
-
Heatblock Temperature: 400°C
-
Desolvation Line Temperature: 250°C
-
Nebulizer Gas Flow: 3 L/min
-
Drying Gas Flow: 15 L/min
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound from Plasma.
Caption: Troubleshooting Decision Tree for Matrix Effects in this compound Analysis.
References
- 1. LC-MS/MS determination and pharmacokinetic study of four lignan components in rat plasma after oral administration of Acanthopanax sessiliflorus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Niranthin's Anti-Inflammatory Activity: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory activity of Niranthin, a lignan isolated from Phyllanthus amarus, against other anti-inflammatory agents. This analysis is supported by experimental data from various preclinical studies, detailing the methodologies employed and elucidating the underlying mechanisms of action.
This compound has demonstrated significant anti-inflammatory effects across multiple in vivo models. Its efficacy has been benchmarked against both a specific platelet-activating factor (PAF) receptor antagonist, WEB2170, and a conventional non-steroidal anti-inflammatory drug (NSAID), Aceclofenac. The following sections present a comprehensive overview of these comparative studies, including quantitative data, detailed experimental protocols, and visualizations of the involved biological pathways and workflows.
Comparative Efficacy of this compound: Quantitative Data
The anti-inflammatory potential of this compound has been quantified in several key in vivo models of inflammation. The data presented below summarizes its efficacy in comparison to established anti-inflammatory agents.
| Model | Species | Treatment | Dose | Parameter Measured | Result | Reference |
| PAF-Induced Paw Edema | Mouse | This compound | 30 nmol/paw | Paw Edema Inhibition | Significant inhibition | [1][2][3][4] |
| Mouse | WEB2170 (PAF Antagonist) | 30 nmol/paw | Paw Edema Inhibition | Significant inhibition | [1][2][3][4] | |
| PAF-Induced Pleurisy | Mouse | This compound | 100 µmol/kg (p.o.) | Protein Extravasation Inhibition | Significant inhibition | [1][2][4] |
| Mouse | WEB2170 (PAF Antagonist) | 1.7 µmol/kg (i.p.) | Protein Extravasation Inhibition | Significant inhibition | [1][2][4] | |
| PAF-Induced Allodynia | Rat | This compound | 30 nmol/paw | Antiallodynic Action | Rapid onset and long-lasting | [1][2][4] |
| Rat | WEB2170 (PAF Antagonist) | 30 nmol/paw | Antiallodynic Action | Significant inhibition | [1][2][4] | |
| Carrageenan-Induced Chronic Muscle Pain | Rat | This compound | 5 mg/kg & 10 mg/kg (i.p.) | Reduction in Mechanical & Thermal Hypersensitivity | Significant reduction | [5] |
| Rat | Aceclofenac (NSAID) | 10 mg/kg (i.p.) | Reduction in Mechanical & Thermal Hypersensitivity | Significant reduction | [5] | |
| PAF-Induced Myeloperoxidase (MPO) Activity | Mouse | This compound | 30 nmol/paw | Inhibition of MPO Activity | Significant inhibition | [1] |
| Mouse | WEB2170 (PAF Antagonist) | 30 nmol/paw | Inhibition of MPO Activity | Significant inhibition | [1] | |
| [³H]-PAF Binding Assay (in vitro) | Mouse Cerebral Cortex Membranes | This compound | - | IC₅₀ | 6.5 µM | [1][2][4] |
| Mouse Cerebral Cortex Membranes | WEB2170 (PAF Antagonist) | - | IC₅₀ | 0.3 µM | [1][2][4] |
Elucidating the Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. A primary mechanism is the antagonism of the platelet-activating factor (PAF) receptor.[1][2][3] Additionally, studies have revealed that this compound interferes with major inflammatory cascades including the NF-κB, MAPK, and PI3K-Akt pathways.[6][7] This multi-targeted approach contributes to its broad-spectrum anti-inflammatory profile.[6]
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
PAF-Induced Paw Edema in Mice
-
Objective: To evaluate the effect of this compound on acute inflammation induced by platelet-activating factor.
-
Animals: Male Swiss mice.
-
Procedure:
-
Animals are randomly divided into control and treatment groups.
-
This compound (30 nmol/paw), WEB2170 (30 nmol/paw), or vehicle is administered locally into the right hind paw.
-
After a specified pretreatment time, paw edema is induced by a subplantar injection of PAF (1 nmol/paw) into the same paw.
-
Paw volume is measured using a plethysmometer at various time points post-PAF injection.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
Carrageenan-Induced Chronic Muscle Pain in Rats
-
Objective: To assess the analgesic and anti-inflammatory effects of this compound in a model of chronic inflammatory pain.
-
Animals: Wistar rats.
-
Procedure:
-
Chronic inflammation is induced by injecting 3% carrageenan into the left gastrocnemius muscle.
-
Mechanical and thermal hyperalgesia are assessed at baseline and at various time points after carrageenan injection.
-
Animals are treated with this compound (5 or 10 mg/kg, i.p.), Aceclofenac (10 mg/kg, i.p.), or vehicle.
-
Paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to a mechanical stimulus are measured to quantify hyperalgesia.
-
At the end of the study, muscle tissue may be collected for histological analysis and determination of inflammatory mediators like prostaglandin E2 (PGE2).[5]
-
-
Reference: [5]
Conclusion
The presented in vivo data strongly support the anti-inflammatory activity of this compound. Its ability to act through multiple mechanisms, including PAF receptor antagonism and modulation of key inflammatory signaling pathways, distinguishes it from agents with more targeted actions. The comparative efficacy of this compound against both the specific antagonist WEB2170 and the widely used NSAID Aceclofenac underscores its potential as a promising candidate for the development of novel anti-inflammatory therapies. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. Role of PAF in the allergic pleurisy caused by ovalbumin in actively sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological modulation of Paf-induced rat pleurisy and its role in inflammation by zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Niranthin and Phyllanthin
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative analysis of the bioactive properties of two prominent lignans, niranthin and phyllanthin, primarily isolated from plants of the Phyllanthus genus. Both compounds have garnered significant attention for their diverse pharmacological activities. This document provides a comprehensive overview of the current experimental data, detailed methodologies for key experiments, and a mechanistic exploration of their actions to support further research and drug development.
Quantitative Comparison of Bioactivities
The following table summarizes the quantitative data on the various bioactivities of this compound and phyllanthin. It is important to note that the data presented are from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
| Bioactivity | Compound | Assay | Cell Line/Model | Target/Endpoint | IC50/EC50/Result | Reference |
| Antiviral | This compound | HBsAg Secretion Assay | HepG2.2.15 | Hepatitis B Virus (HBV) | 15.6 µM | [1] |
| This compound | HBeAg Secretion Assay | HepG2.2.15 | Hepatitis B Virus (HBV) | 25.1 µM | [1] | |
| Phyllanthin | HCV NS3/4A Protease Assay | Huh7.5 | Hepatitis C Virus (HCV) | ~50 µM | [2] | |
| Anticancer | This compound | MTT Assay | HeLa (Cervical Cancer) | Cell Viability | 70.4 µg/mL | [3] |
| Phyllanthin | SRB Assay | MCF-7 (Breast Cancer) | Cell Viability | 73.4 ± 2.1 µM | [4] | |
| Phyllanthin | SRB Assay | MCF-7ADR (Resistant Breast Cancer) | Cell Viability | 29.5 ± 0.9 µM | [4] | |
| Anti-inflammatory | This compound | PAF Receptor Binding Assay | Mouse Cerebral Cortex Membranes | Platelet-Activating Factor (PAF) Receptor | IC50: 6.5 µM | |
| Antioxidant | Phyllanthin | DPPH Radical Scavenging Assay | - | DPPH Radical | IC50: 7.5 µmol/mL | [5] |
Signaling Pathways and Mechanisms of Action
Both this compound and phyllanthin exert their biological effects by modulating key cellular signaling pathways. Their anti-inflammatory properties, for instance, are largely attributed to the downregulation of the NF-κB, MAPK, and PI3K-Akt pathways.
Caption: Anti-inflammatory signaling pathways modulated by this compound and Phyllanthin.
Experimental Protocols
Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of this compound and phyllanthin on cancer cell lines.
a. Cell Seeding:
-
HeLa or other cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
b. Compound Treatment:
-
Stock solutions of this compound and phyllanthin are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compounds. A control group receives medium with DMSO only.
-
The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
c. MTT Addition and Incubation:
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C.
d. Formazan Solubilization and Absorbance Reading:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
e. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Experimental workflow for the MTT assay.
Antiviral Activity: In Vitro Anti-Hepatitis B Virus (HBV) Assay
This protocol is designed to evaluate the inhibitory effect of this compound and phyllanthin on HBV replication.[2]
a. Cell Culture:
-
HepG2.2.15 cells, which stably express HBV, are cultured in complete medium.
b. Compound Treatment:
-
Cells are seeded in 24-well plates and treated with various concentrations of this compound or phyllanthin. Lamivudine is often used as a positive control.[2]
c. Sample Collection:
-
The cell culture supernatant is collected at different time points (e.g., 3 and 6 days post-treatment) to measure the levels of HBsAg and HBeAg.
d. Quantification of Viral Antigens:
-
The concentrations of HBsAg and HBeAg in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
e. Data Analysis:
-
The 50% inhibitory concentration (IC50) is calculated by determining the compound concentration that reduces the secretion of HBsAg or HBeAg by 50% compared to untreated control cells.[2]
Anti-inflammatory Activity: Western Blot Analysis of NF-κB Pathway
This protocol details the investigation of the effects of this compound and phyllanthin on the NF-κB signaling pathway.
a. Cell Culture and Treatment:
-
Macrophage cell lines (e.g., RAW 264.7 or U937) are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cells are pre-treated with different concentrations of this compound or phyllanthin before LPS stimulation.
b. Protein Extraction:
-
After treatment, cells are lysed to extract total protein.
c. SDS-PAGE and Protein Transfer:
-
Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies specific for key proteins in the NF-κB pathway, such as phospho-IκBα, IκBα, and p65.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
e. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin).
Anti-inflammatory Activity: qRT-PCR for Cytokine Gene Expression
This protocol is used to measure the effect of this compound and phyllanthin on the gene expression of pro-inflammatory cytokines.
a. Cell Culture and Treatment:
-
As described in the Western blot protocol, cells are treated with the compounds and stimulated with LPS.
b. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable kit.
-
The RNA is then reverse-transcribed into complementary DNA (cDNA).
c. Quantitative Real-Time PCR (qRT-PCR):
-
The qRT-PCR is performed using SYBR Green or TaqMan probes with primers specific for target genes such as TNF-α, IL-6, and IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.
d. Data Analysis:
-
The relative gene expression is calculated using the ΔΔCt method, comparing the expression levels in treated cells to those in untreated controls.
Conclusion
This compound and phyllanthin both exhibit a range of promising bioactivities, including antiviral, anticancer, and anti-inflammatory effects.[2] this compound has demonstrated clear efficacy against HBV by inhibiting viral antigen secretion.[1] Phyllanthin has shown activity against HCV protease and notable cytotoxicity against resistant breast cancer cells.[2][4] Their anti-inflammatory actions are mediated through the modulation of key signaling pathways like NF-κB, MAPKs, and PI3K-Akt. While the available data provides valuable insights, further head-to-head comparative studies under standardized conditions are necessary to fully elucidate their relative potency and therapeutic potential. The detailed protocols provided in this guide serve as a foundation for such future investigations.
References
- 1. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Niranthin in Focus: A Comparative Analysis of a Promising Lignan
Niranthin, a prominent lignan isolated from plants of the Phyllanthus genus, has garnered significant scientific attention for its diverse pharmacological activities.[1] This guide provides a comparative analysis of this compound against other related lignans, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential.
Comparative Biological Activities of Lignans
This compound and its related lignans, including hypophyllanthin, phyllanthin, nirtetralin, and lintetralin, exhibit a broad spectrum of biological effects.[1] The following tables summarize the quantitative data from various studies, offering a comparative perspective on their efficacy in different experimental models.
Table 1: Comparative Anticancer Activity of Lignans against HeLa Cells
| Compound | Cell Line | Activity | IC₅₀ Value (µg/mL) | Reference |
| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 70.4 | [1][2] |
| Hypophyllanthin | HeLa (Cervical Cancer) | Cytotoxicity | 30.1 | [1][2] |
| Lintetralin | HeLa (Cervical Cancer) | Cytotoxicity | 50.5 | [1] |
Table 2: Comparative Anti-inflammatory Activity of Lignans
| Compound | Assay Model | Effect | IC₅₀ / Effective Dose | Reference |
| This compound | Mouse Cerebral Cortex | Displacement of [³H]-PAF binding | IC₅₀: 6.5 µM | [3] |
| This compound | PAF-induced mouse paw edema | Inhibition of edema | 30 nmol/paw | [3] |
| Nirtetralin | PAF-induced mouse paw edema | Inhibition of edema | 30 nmol/paw | [3] |
| Phyltetralin | PAF-induced mouse paw edema | Inhibition of edema | 30 nmol/paw | [3] |
| Hypophyllanthin | LPS-induced U937 macrophages | Inhibition of COX-2, TNF-α, IL-1β | - | [4] |
| This compound | LPS-induced U937 macrophages | Inhibition of COX-2, TNF-α, IL-1β | - | [4] |
Table 3: Comparative Antiviral Activity against Hepatitis B Virus (HBV)
| Compound | Assay Model | Target | IC₅₀ Value | Reference |
| This compound | HepG2.2.15 cells | HBsAg Secretion | 15.6 µM | [5] |
| This compound | HepG2.2.15 cells | HBeAg Secretion | 25.1 µM | [5] |
| Nirtetralin A | - | Anti-HBV Activity | Potent | [1] |
| Nirtetralin B | HepG2.2.15 cells | HBeAg Secretion | 69.3 µM | [1] |
| Phyllanthin | - | Little anti-HBV activity | - | [6] |
| Hypophyllanthin | - | Little anti-HBV activity | - | [6] |
Table 4: Anxiolytic Activity of this compound
| Compound | Assay Model | Effect | Finding | Reference |
| This compound | Elevated Plus-Maze (EPM) & Light/Dark Box | Anxiolytic | Comparable to diazepam | [1][7] |
| This compound | Molecular Docking | GABA-A Receptor Binding | Docking score: -62.1714 kcal/mol | [7] |
| Diazepam (Standard) | Molecular Docking | GABA-A Receptor Binding | Docking score: -63.1568 kcal/mol | [7] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound and related lignans are attributed to their ability to modulate key cellular signaling pathways. This compound has been shown to exert its anti-inflammatory effects by downregulating the NF-κB, MAPK, and PI3K-Akt signaling pathways.[1][4]
The anxiolytic effects of this compound are believed to be mediated through its interaction with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[8]
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparative analysis of this compound and other lignans.
A general workflow for the analysis of lignans involves extraction, separation, and quantification.
Protocol:
-
Extraction: Dried and powdered plant material is exhaustively extracted with a solvent like ethanol. The solvent is then evaporated to yield a crude extract.[1]
-
Isolation: The crude extract is subjected to column chromatography over silica gel. Fractions containing lignans are further purified using preparative High-Performance Liquid Chromatography (HPLC).[1]
-
Quantification: A validated reversed-phase HPLC with a Photo Diode Array (HPLC-PDA) detector is used for the simultaneous identification and quantification of this compound and other lignans.[1][9] Separation is typically achieved on a C18 column with a mobile phase consisting of acetonitrile and water.[9][10]
Protocol:
-
Cell Line: The human HBV-transfected liver cell line HepG2.2.15 is used.[5]
-
Treatment: Cells are treated with varying concentrations of the lignan for a specified period (e.g., 144 hours).[5]
-
Analysis: The levels of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).[5] The 50% inhibitory concentration (IC₅₀) is then calculated.
Protocol:
-
Cell Lines: Human cervical cancer cells (HeLa) and normal mouse fibroblast cells (NIH/3T3) are used to assess cytotoxicity and selectivity.[2]
-
Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the lignans.
-
Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Analysis: The absorbance is measured using a microplate reader at 570 nm. The percentage of cell viability is calculated, and the IC₅₀ value is determined.[2]
Protocol:
-
Cell Line: Human macrophage cell lines (e.g., U937) are differentiated into macrophages.
-
Induction: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).[4][11]
-
Treatment: Cells are co-treated with LPS and various concentrations of the lignans.
-
Analysis:
-
ELISA: The production of pro-inflammatory mediators like prostaglandin E₂ (PGE₂), TNF-α, and IL-1β in the cell culture supernatant is quantified by ELISA.[11]
-
Western Blot: The expression and phosphorylation levels of key signaling proteins (e.g., NF-κB, IκB, JNK, ERK) are analyzed by Western blot to elucidate the mechanism of action.[4]
-
qRT-PCR: The mRNA expression levels of pro-inflammatory genes (e.g., COX-2, TNF-α, IL-1β) are quantified by quantitative real-time polymerase chain reaction.[4][12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. ijrte.org [ijrte.org]
- 3. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method. | Semantic Scholar [semanticscholar.org]
- 10. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Molecular Interactions of Niranthin: A Comparative Guide to its Binding Targets
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound like Niranthin is paramount. This guide provides a comparative analysis of this compound's binding to its key molecular targets, supported by experimental data and detailed protocols to facilitate further investigation.
This compound, a lignan isolated from plants of the Phyllanthus genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anxiolytic, antiviral, and anti-parasitic effects.[1] These therapeutic properties are attributed to its ability to modulate specific cellular signaling pathways and directly interact with key protein targets.[2] This guide synthesizes the current knowledge on this compound's molecular interactions, offering a clear comparison of its binding affinities and the experimental methodologies used for their determination.
Comparative Analysis of this compound's Molecular Targets
This compound's pleiotropic effects stem from its engagement with multiple molecular targets. The following table summarizes the quantitative data from binding assays and molecular docking studies, comparing its affinity for different targets.
| Target Protein/System | Assay Type | Ligand | Quantitative Value | Reference Compound | Quantitative Value (Reference) |
| Platelet-Activating Factor (PAF) Receptor | [³H]-PAF Binding Assay | This compound | IC₅₀: 6.5 µM | WEB2170 | IC₅₀: 0.3 µM |
| GABA-A Receptor-beta3 (4COF) | Molecular Docking | This compound | -62.1714 (kcal/mol) | Diazepam | -63.1568 (kcal/mol) |
| Hepatitis B Virus (HBV) Secretion | In Vitro (HepG2.2.15 cells) | This compound | IC₅₀ for HBsAg: 15.6 µM | - | - |
| Hepatitis B Virus (HBV) Secretion | In Vitro (HepG2.2.15 cells) | This compound | IC₅₀ for HBeAg: 25.1 µM | - | - |
| Leishmania donovani Topoisomerase IB | Enzymatic Assay | This compound | Potent, non-competitive inhibitor | - | - |
Key Signaling Pathways Modulated by this compound
This compound exerts significant anti-inflammatory effects by downregulating pro-inflammatory signaling cascades.[3] Its ability to interfere with the activation of NF-κB, MAPK, and PI3K-Akt pathways is a cornerstone of its mechanism of action.[1][2][3]
Experimental Workflow for Target Validation
Confirming the molecular targets of a compound like this compound involves a multi-step process, starting from initial screening to in-depth binding characterization.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments used to characterize this compound's interactions with its targets.
Platelet-Activating Factor (PAF) Receptor Binding Assay[1]
-
Objective: To determine the inhibitory effect of this compound on the binding of PAF to its receptor.
-
Materials:
-
Mouse cerebral cortex membranes
-
[³H]-PAF (radiolabeled PAF)
-
This compound
-
WEB2170 (positive control, known PAF antagonist)
-
Unlabeled PAF
-
Scintillation counter
-
-
Procedure:
-
Prepare membranes from the cerebral cortex of mice.
-
Incubate the membranes with 1 nM [³H]-PAF in the presence or absence of varying concentrations of this compound or WEB2170.
-
To determine non-specific binding, use a high concentration of unlabeled PAF in a parallel set of experiments.
-
After incubation, separate the membrane-bound [³H]-PAF from the unbound ligand.
-
Measure the radioactivity of the bound [³H]-PAF using a liquid scintillation counter.
-
Calculate the inhibitory concentration (IC₅₀) of this compound, which is the concentration required to inhibit 50% of the specific binding of [³H]-PAF.
-
Analysis of Pro-inflammatory Gene and Protein Expression[1]
-
Objective: To investigate the effect of this compound on the expression of pro-inflammatory mediators.
-
Cell Line: U937 human macrophages
-
Induction: Induce inflammation using Lipopolysaccharide (LPS).
-
Treatment: Treat cells with varying concentrations of this compound.
-
Methodologies:
-
ELISA: Measure the production of prostaglandin E₂ (PGE₂), TNF-α, and IL-1β in the cell culture supernatant.
-
Western Blot: Determine the protein expression levels of COX-2 and key signaling molecules (phosphorylated and total forms) in the NF-κB, MAPK, and PI3K-Akt pathways.
-
qRT-PCR: Measure the gene expression levels of COX-2, TNF-α, and IL-1β.
-
Molecular Docking Simulation[1]
-
Objective: To predict the binding affinity and interaction of this compound with a target protein in silico.
-
Software: Vlife QSAR software (or similar molecular modeling software).
-
Target: The crystal structure of the human GABA-A R-beta3 homopentamer receptor (PDB ID: 4COF).
-
Procedure:
-
Obtain the 3D structures of this compound and a reference compound (e.g., Diazepam).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site on the receptor.
-
Dock this compound and the reference compound into the active site of the receptor using the docking software.
-
Calculate and compare the docking scores, which represent the predicted binding affinity.
-
This guide provides a foundational understanding of this compound's molecular targets and the experimental approaches to validate them. The presented data and protocols serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this promising natural compound.
References
Cross-validation of different analytical methods for Niranthin quantification
A Comparative Guide to the Cross-Validation of Analytical Methods for Niranthin Quantification
The accurate and precise quantification of this compound, a key bioactive lignan found in plants of the Phyllanthus genus, is critical for quality control, standardization of herbal formulations, and pharmacokinetic studies. This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is crucial for obtaining reliable and accurate results in research, drug development, and quality assurance.[1]
This document outlines the experimental protocols for each method and presents a comparative analysis of their performance based on key validation parameters, offering a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, HPTLC, and LC-MS/MS methods for the quantification of this compound, based on published data.
| Validation Parameter | HPLC | HPTLC | LC-MS/MS |
| Linearity Range | 10-200 µg/mL[2] | 100–500 ng/band[3] | 1–1,000 ng/mL[4] |
| Limit of Detection (LOD) | 0.75 µg/mL[5] | Not explicitly found for this compound alone | Not explicitly found, but method is described as highly sensitive[1][4] |
| Limit of Quantification (LOQ) | 3.00 µg/mL[5] | Not explicitly found for this compound alone | Not explicitly found, but method is described as highly sensitive[1][4] |
| Precision (%RSD) | Intraday: 1.56-2.77% Interday: 0.12-0.68%[5] | Not explicitly found | Within acceptable limits as per FDA and EMA guidelines[4] |
| Accuracy (Recovery) | Not explicitly found | 99.22%[3] | Determined by comparing spiked QC samples[4] |
| Specificity | Good | Good, enhanced with chiral plates[3] | High[1] |
| Primary Application | Routine quality control of plant extracts[6][7] | Cost-effective quantification and simultaneous analysis of multiple lignans[1][3] | Quantification in complex biological matrices like plasma[1][4] |
Mandatory Visualization
Caption: Workflow for the cross-validation of different analytical methods.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous determination of this compound and other lignans in plant materials.[7]
-
Sample Preparation:
-
Accurately weigh 2.0 g of pulverized plant sample into a conical flask.[7]
-
Extract with 20 mL of petroleum ether three times in an ultrasonic bath (40 kHz) for 30 minutes each.[7]
-
Combine the extracts and evaporate to dryness under a nitrogen flow.[7]
-
Reconstitute the residue in 5 mL of methanol.[7]
-
Filter the sample solution through a 0.45 µm filter prior to injection.[7]
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.[7]
-
Column: Thermo Hypersil Gold C18 (2.1 × 250 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with acetonitrile and water (55:45, v:v).[7]
-
Flow Rate: 1 mL/min.[7]
-
Detection Wavelength: 230 nm.[7]
-
Injection Volume: 10 µL.[7]
-
-
Standard Preparation:
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method offers a simpler and more cost-effective approach for the simultaneous quantification of this compound.[1]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Standard Preparation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and specific method is ideal for quantifying this compound in biological matrices like plasma.[1][4]
-
Sample Preparation (from Rabbit Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., diazepam).[4]
-
Perform liquid-liquid extraction by adding 2.5 mL of n-hexane, vortexing for 1 minute, shaking for 5 minutes, and centrifuging.[4]
-
Transfer the organic layer to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[4]
-
Reconstitute the residue with 200 µL of methanol.[4]
-
Vortex for 1 minute, centrifuge, and filter through a 0.22-µm membrane.[4]
-
Inject 5 µL into the LC-MS/MS system.[4]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare calibration standards and QC samples by spiking drug-free plasma with known concentrations of this compound.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. staff.cimap.res.in [staff.cimap.res.in]
- 4. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 5. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Niranthin from Diverse Phyllanthus Species
Introduction
Niranthin, a potent lignan isolated from the genus Phyllanthus, has garnered significant attention within the scientific community for its wide array of pharmacological activities, including anti-inflammatory, hepatoprotective, and antiviral effects.[1][2] Species of the Phyllanthus genus, such as P. amarus and P. niruri, are staples in traditional medicine systems like Ayurveda for treating ailments of the liver and kidneys.[1] This guide provides a comparative analysis of this compound from different Phyllanthus species, offering researchers and drug development professionals a resource supported by quantitative data and detailed experimental methodologies to inform future studies and therapeutic development. The efficacy of extracts from these species is often correlated with the concentration of key bioactive constituents like this compound.
Comparative Quantitative Analysis of this compound
While direct comparative studies on the efficacy of this compound isolated from different species are limited, the concentration of this compound varies significantly among them. This quantitative variance is a critical factor in selecting a species for extraction and potential therapeutic application. A high-performance thin-layer chromatography (HPTLC) study quantified this compound content across several Phyllanthus species, providing a basis for comparison.
| Phyllanthus Species | Part Used | This compound Content (% w/w) |
| P. amarus | Whole Plant | 0.075 - 0.416[3] |
| P. maderaspatensis | Leaves | Data not specified for this compound alone[4] |
| P. urinaria | Leaves | Data not specified for this compound alone[4] |
| P. virgatus | Leaves | Data not specified for this compound alone[4] |
| P. niruri | Whole Plant | Concentration reported in mg/mL for a stock solution[5] |
Note: Data for several species often groups this compound with other lignans like phyllanthin and hypophyllanthin, making direct comparison challenging.[4][6][7][8] P. amarus has been a primary focus for this compound quantification.[3]
Pharmacological Efficacy and Signaling Pathways
This compound's therapeutic effects are primarily attributed to its ability to modulate key inflammatory signaling pathways. Its mechanism of action has been elucidated in several studies, providing a foundation for its observed efficacy.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory properties by interfering with major signaling cascades.[9] In cellular models, it significantly inhibits the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[9]
The underlying mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) pathways.[1][9] Specifically, this compound suppresses the phosphorylation of IκB kinases (Ikkα/β) and the inhibitor of kappa B (IκB), which prevents NF-κB's activation.[9] Within the MAPK pathway, it inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[9]
Another key anti-inflammatory mechanism is its role as a direct antagonist of the platelet-activating factor (PAF) receptor.[10][11] This interaction has been shown to inhibit PAF-induced paw edema and allodynia in animal models.[10]
Hepatoprotective Activity
This compound is a significant contributor to the well-documented hepatoprotective effects of Phyllanthus species.[2] Its efficacy has been demonstrated in models of liver injury, including those induced by the Hepatitis B virus (HBV).[2] In vitro studies using HBV-transfected liver cells (HepG2.2.15) showed that this compound significantly reduces the secretion of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg).[1][2] In vivo models confirm these findings, showing a reduction in viral DNA and liver enzymes like ALT and AST.[2][[“]]
Experimental Protocols
Standardized methodologies are crucial for comparing the efficacy of this compound from different sources. Below are detailed protocols for key assays used to evaluate its anti-inflammatory effects.
General Experimental Workflow for Bioactivity Screening
Protocol 1: In Vitro Anti-inflammatory Assay
This protocol details the measurement of inflammatory markers in macrophages.[1][9]
-
Cell Culture and Differentiation:
-
Culture U937 human monocytic cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Induce differentiation into macrophages by treating cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Induction of Inflammation:
-
Pre-treat the differentiated macrophages with various concentrations of purified this compound for 1-2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell culture medium. Incubate for 24 hours.
-
-
Quantification of Inflammatory Mediators:
-
ELISA: Collect the cell culture supernatant. Measure the concentration of secreted TNF-α, IL-1β, and PGE₂ using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
qRT-PCR: Isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR to measure the gene expression levels of COX-2, TNF-α, and IL-1β. Normalize results to a housekeeping gene like GAPDH.
-
Western Blot: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against COX-2, phospho-NF-κB, phospho-ERK, and other targets of interest. Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.
-
Protocol 2: PAF Receptor Binding Assay
This protocol assesses this compound's ability to antagonize the PAF receptor.[10]
-
Membrane Preparation:
-
Prepare crude synaptic membranes from mouse cerebral cortex tissue.
-
-
Binding Assay:
-
Incubate the membrane preparation with a known concentration of radiolabeled PAF ([³H]-PAF) in a binding buffer.
-
Add varying concentrations of this compound or a known PAF antagonist (e.g., WEB2170) to the reaction to compete for binding.
-
Incubate the mixture, then rapidly filter through glass fiber filters to separate bound from free radioligand.
-
Wash the filters and measure the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled PAF) from total binding.
-
Determine the IC₅₀ value for this compound, which is the concentration required to inhibit 50% of the specific binding of [³H]-PAF. For this compound isolated from P. amarus, the reported IC₅₀ value is 6.5 µM.[10]
-
Conclusion
While this compound is a key bioactive lignan across many Phyllanthus species, its concentration can vary substantially. Phyllanthus amarus has been identified as a particularly rich source. The demonstrated efficacy of this compound in downregulating critical inflammatory pathways like NF-κB and MAPK, along with its ability to antagonize the PAF receptor, underscores its significant therapeutic potential. For researchers, the quantity of this compound in a given species is a crucial starting point for developing potent, standardized extracts for anti-inflammatory and hepatoprotective applications. Future head-to-head studies comparing the biological activity of this compound isolated from different species are warranted to definitively establish the most efficacious source.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. staff.cimap.res.in [staff.cimap.res.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
Niranthin vs. WEB2170: A Comparative Analysis of PAF Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the platelet-activating factor (PAF) receptor antagonist activities of niranthin, a natural lignan, and WEB2170, a synthetic antagonist. This analysis is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two compounds.
Quantitative Comparison of Antagonist Potency
The following tables summarize the key quantitative data from in vitro and in vivo studies, offering a direct comparison of the efficacy of this compound and WEB2170 in antagonizing PAF receptor-mediated effects.
Table 1: In Vitro PAF Receptor Binding Affinity
| Compound | Assay System | Parameter | Value | Reference |
| This compound | [3H]-PAF binding in mouse cerebral cortex membranes | IC50 | 6.5 µM | [1] |
| WEB2170 | [3H]-PAF binding in mouse cerebral cortex membranes | IC50 | 0.3 µM | [1] |
Table 2: Inhibition of PAF-Induced Platelet Aggregation
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Not explicitly stated in the provided search results | - | - | |
| WEB2170 | Washed rabbit platelets | IC50 | 0.02 µM | [2] |
| WEB2170 | Human platelets | pA2 | 7.21 | [3] |
Table 3: Comparative Efficacy in In Vivo Models of PAF-Induced Inflammation and Pain
| Model | Species | Compound | Dosage | Effect | Reference |
| Paw Edema | Mice | This compound | 30 nmol/paw | Significant inhibition | [1] |
| WEB2170 | 30 nmol/paw | Significant inhibition | [1] | ||
| Myeloperoxidase (MPO) Activity | Mice | This compound | 30 nmol/paw | Inhibition of PAF-induced MPO increase | [1] |
| WEB2170 | 30 nmol/paw | Inhibition of PAF-induced MPO increase | [1] | ||
| Pleurisy (Protein Extravasation) | Mice | This compound | 100 µmol/kg (p.o.) | Significant inhibition | [1] |
| WEB2170 | 1.7 µmol/kg (i.p.) | Significant inhibition | [1] | ||
| Allodynia | Rats | This compound | 30 nmol/paw | Significant inhibition, with rapid onset and long-lasting action | [1] |
| WEB2170 | 30 nmol/paw | Significant inhibition | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the experimental protocols employed in the comparative studies of this compound and WEB2170.
[3H]-PAF Receptor Binding Assay
This in vitro assay quantifies the ability of a compound to displace radiolabeled PAF from its receptor, thus determining its binding affinity.
-
Tissue Preparation: Cerebral cortex membranes are prepared from mice.
-
Assay Buffer: A suitable buffer is used to maintain physiological pH and ionic strength.
-
Incubation: A constant concentration of [3H]-PAF is incubated with the cerebral cortex membranes in the presence of varying concentrations of the test compound (this compound or WEB2170).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound [3H]-PAF, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-PAF (IC50) is calculated.
PAF-Induced Paw Edema in Mice
This in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce swelling induced by PAF.
-
Animals: Male Swiss mice are typically used.
-
Compound Administration: Test compounds (this compound or WEB2170) or vehicle are administered locally via subplantar injection into the right hind paw.
-
Induction of Edema: A solution of PAF in saline is injected into the same paw shortly after compound administration.
-
Measurement of Edema: The volume of the paw is measured at various time points after PAF injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the paw volume in the treated group to the vehicle-treated control group.
Myeloperoxidase (MPO) Activity Assay in Paw Tissue
MPO is an enzyme abundant in neutrophils, and its activity in tissue is an indicator of neutrophil infiltration, a key event in inflammation.
-
Tissue Collection: Following the paw edema experiment, the paws are collected and homogenized in a suitable buffer.
-
Sample Preparation: The homogenates are centrifuged, and the supernatant is used for the MPO assay.
-
Assay Principle: The assay measures the oxidation of a chromogenic substrate (e.g., o-dianisidine dihydrochloride or tetramethylbenzidine) by MPO in the presence of hydrogen peroxide.
-
Measurement: The change in absorbance is measured spectrophotometrically over time.
-
Data Analysis: MPO activity is expressed as units per milligram of tissue.
PAF-Induced Pleurisy in Mice
This model evaluates the effect of a compound on PAF-induced vascular permeability and inflammatory cell accumulation in the pleural cavity.
-
Animals: Male mice are used.
-
Compound Administration: this compound is administered orally (p.o.), while WEB2170 is given intraperitoneally (i.p.), prior to the induction of pleurisy.
-
Induction of Pleurisy: PAF is injected into the thoracic cavity.
-
Measurement of Protein Extravasation: To quantify vascular permeability, a dye such as Evans Blue is injected intravenously before the PAF challenge. After a set time, the pleural fluid is collected, and the concentration of the dye is measured spectrophotometrically.
-
Data Analysis: The amount of dye in the pleural exudate is a measure of protein extravasation.
PAF-Induced Allodynia in Rats
This model assesses the potential of a compound to alleviate pain (allodynia), which is an increased response to a normally non-painful stimulus.
-
Animals: Male Wistar rats are used.
-
Compound Administration: this compound or WEB2170 is injected into the paw.
-
Induction of Allodynia: PAF is injected into the same paw.
-
Measurement of Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is measured at different time points.
-
Data Analysis: An increase in the paw withdrawal threshold in the treated group compared to the control group indicates an anti-allodynic effect.
Signaling Pathways and Experimental Workflow
Visual representations of the underlying biological processes and experimental designs can aid in the comprehension of the data.
Caption: Simplified PAF Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
References
- 1. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the actions of platelet activating factor (PAF) antagonists WEB 2170 and WEB 2086 in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Niranthin: Replicating Published Findings
Niranthin, a prominent lignan isolated from plants of the Phyllanthus genus, has garnered significant scientific interest for its diverse pharmacological activities.[1] Traditionally used in systems like Ayurveda, extracts from these plants have been applied to a variety of ailments.[2] Modern research has identified this compound as a key bioactive compound responsible for many of these therapeutic effects, including potent anti-inflammatory, anticancer, and hepatoprotective properties.[1] This guide provides a comprehensive overview for researchers and drug development professionals, summarizing quantitative data, detailing key experimental protocols, and visualizing the molecular mechanisms to aid in the replication and exploration of this compound's biological effects.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by modulating key cellular signaling pathways that are critical to the inflammatory response.[1] Its primary mechanism involves the suppression of pro-inflammatory gene expression by interfering with the NF-κB, MAPKs, and PI3K-Akt signaling cascades.[2][3]
Signaling Pathway Modulated by this compound
The diagram below illustrates how this compound intervenes in the inflammatory signaling cascade initiated by lipopolysaccharide (LPS) in macrophages. This compound inhibits the phosphorylation of key kinases (IKK, JNK, ERK, Akt), which prevents the activation of the NF-κB transcription factor and ultimately reduces the production of inflammatory mediators like TNF-α, IL-1β, and COX-2.[2][3][4]
Quantitative Data: Inhibition of Inflammatory Mediators
The following table summarizes the observed effects of this compound on key inflammatory markers in LPS-stimulated U937 human macrophages.
| Target Mediator | Effect | Signaling Pathway | Reference |
| TNF-α | Significant inhibition of protein and gene expression | NF-κB, MAPKs, PI3K-Akt | [3] |
| IL-1β | Significant inhibition of protein and gene expression | NF-κB, MAPKs, PI3K-Akt | [3] |
| COX-2 | Significant inhibition of protein and gene expression | NF-κB, MAPKs, PI3K-Akt | [3] |
| PGE₂ | Significant inhibition of production | Downstream of COX-2 | [3] |
| PAF Receptor | Antagonistic action, inhibition of PAF-induced paw edema | PAF signaling | [1][5] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol details the methodology used to assess this compound's anti-inflammatory effects in a cellular model.[2]
-
Cell Culture: Culture U937 human macrophages in appropriate media until they reach the desired confluence.
-
Induction: Induce an inflammatory response by treating the cells with Lipopolysaccharide (LPS).
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified period before or during LPS stimulation. A vehicle control (e.g., DMSO) should be used.
-
Analysis of Mediators:
-
ELISA: Collect the cell culture supernatant to measure the concentration of secreted proteins like PGE₂, TNF-α, and IL-1β.
-
qRT-PCR: Isolate total RNA from the cells to quantify the gene expression levels of COX-2, TNF-α, and IL-1β.
-
Western Blot: Prepare cell lysates to determine the protein expression of COX-2 and the phosphorylation status of key signaling molecules (e.g., p-IκBα, p-JNK, p-ERK, p-Akt) to confirm pathway inhibition.
-
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, with a notable selectivity for cancer cells over normal, non-cancerous cells.[1][6]
Quantitative Data: Cytotoxicity (IC₅₀)
The following table compares the half-maximal inhibitory concentration (IC₅₀) of this compound and related lignans against human cervical cancer (HeLa) cells and normal mouse fibroblast (NIH/3T3) cells after 72 hours of treatment. Data indicates this compound is more cytotoxic to cancer cells than normal fibroblasts.[6][7]
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| This compound | HeLa | 70.4 | [7] |
| NIH/3T3 | Less cytotoxic | [6] | |
| Hypophyllanthin | HeLa | 30.1 | [7] |
| NIH/3T3 | Less cytotoxic | [6] | |
| Lintertralin | HeLa | 50.5 | [7] |
| NIH/3T3 | Less cytotoxic | [6] |
Experimental Workflow: Cytotoxicity and Apoptosis Assessment
The diagram below outlines a standard workflow for evaluating the anticancer effects of this compound, from initial cell treatment to final data analysis using cytotoxicity and apoptosis assays.[8]
Experimental Protocols
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[8][9][10]
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment: Expose cells to a range of this compound concentrations for the desired duration (e.g., 72 hours).[6]
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8] Cell viability is calculated as a percentage relative to the untreated control cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Seeding and Treatment: Seed cells in 6-well plates, allow them to attach, and treat with this compound for the specified time.
-
Harvesting: Collect both floating and adherent (using trypsin) cells. Wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells promptly using a flow cytometer.
Hepatoprotective & Anti-Hepatitis B Virus (HBV) Activity
This compound has shown significant potential in protecting the liver from damage and in combating Hepatitis B virus (HBV) infection, a major cause of liver disease.[12]
Quantitative Data: Anti-HBV Effects
In vitro studies using the HBV-transfected human liver cell line HepG2.2.15 have quantified this compound's ability to inhibit viral antigen secretion.[12]
| Viral Marker | IC₅₀ (µM) | Cell Line | Exposure Time | Reference |
| HBsAg | 15.6 | HepG2.2.15 | 144 h | [12] |
| HBeAg | 25.1 | HepG2.2.15 | 144 h | [12] |
In vivo studies in duck hepatitis B virus (DHBV)-infected ducklings showed that this compound significantly reduced serum levels of DHBV DNA, liver injury enzymes (ALT, AST), and improved liver pathology.[12]
Experimental Workflow: In Vivo Hepatoprotective Study
This diagram illustrates the typical steps in an animal study designed to evaluate the liver-protective effects of this compound against a chemical-induced injury model.
Experimental Protocols
This protocol uses a specialized cell line that continuously produces HBV particles and antigens.[12]
-
Cell Culture: Maintain the human HBV-transfected liver cell line HepG2.2.15 in a suitable culture medium.
-
Treatment: Seed the cells and treat them with various concentrations of this compound for an extended period (e.g., 144 hours).
-
Analysis: Collect the culture supernatant at specified time points. Quantify the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using commercial ELISA kits.
-
Data Calculation: Determine the IC₅₀ values based on the reduction of these viral markers compared to untreated controls.
This protocol describes a general approach for evaluating hepatoprotective effects in rodents.[13][14]
-
Animal Model: Use a standard model of liver injury, such as intraperitoneal injection of carbon tetrachloride (CCl₄) or feeding a methionine-choline deficient (MCD) diet to induce non-alcoholic fatty liver disease (NAFLD).[14][15]
-
Treatment: Administer this compound orally to the treatment groups daily for the duration of the study.
-
Monitoring: Regularly monitor animal health and body weight.
-
Endpoint Analysis: At the end of the study, collect blood to measure serum levels of liver enzymes (ALT, AST) and bilirubin.[2]
-
Histopathology: Euthanize the animals and collect liver tissue. Fix the tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to histologically assess the degree of liver damage, inflammation, and steatosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrte.org [ijrte.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-depth hepatoprotective mechanistic study of Phyllanthus niruri: In vitro and in vivo studies and its chemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammation-Related Carcinogenesis: Lessons from Animal Models to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Niranthin in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory management and environmental responsibility. This guide provides a comprehensive overview of the proper disposal procedures for Niranthin, a lignan compound isolated from the plant Phyllanthus amarus. While this compound is not currently classified as a hazardous substance, adherence to established laboratory safety protocols and local regulations is paramount.[1]
Key Chemical and Safety Data
A foundational understanding of a compound's properties is essential for its safe handling and disposal. The following table summarizes the key data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₃₂O₇ |
| Molecular Weight | 432.51 g/mol |
| Appearance | Solid (assumed) |
| Melting Point | 115 °C |
| Hazard Classification | Not classified as hazardous |
(Data sourced from BenchChem)[1]
Standard this compound Disposal Protocol
The following protocol outlines the recommended step-by-step process for the disposal of this compound waste generated in a laboratory.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.[1]
Waste Segregation: A Critical First Step
Proper segregation of waste is crucial to prevent accidental chemical reactions and ensure compliant disposal.
-
Do not mix this compound waste with hazardous chemical waste streams, such as solvents, heavy metals, or reactive chemicals.[1]
-
Maintain a dedicated and clearly labeled waste container for non-hazardous solid chemical waste, which will include this compound.[1]
Solid Waste Disposal
The procedure for disposing of solid this compound waste is as follows:
-
Pure this compound Powder or Residues : Carefully collect all solid waste in a designated, sealable container. This container should be made of a material compatible with chemical waste, such as high-density polyethylene (HDPE).[1]
-
Contaminated Labware : Items such as weighing boats and filter paper that are contaminated with this compound should be placed in the designated non-hazardous solid waste container.[1]
Liquid Waste Disposal
The disposal method for solutions containing this compound depends on the solvent used:
-
Aqueous Solutions : For dilute aqueous solutions, consult your institution's specific guidelines on aqueous waste disposal. Depending on local regulations, small quantities may be permissible for drain disposal with copious amounts of water. However, it is critical to adhere strictly to your institution's policies.[1]
-
Organic Solvent Solutions : Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste. Follow your institution's established procedures for solvent waste disposal.[1]
Container Labeling and Storage
Properly labeling and storing waste containers is essential for safety and regulatory compliance:
-
Clearly label the non-hazardous waste container with "Non-Hazardous Waste" and list "this compound" as a primary component.[1]
-
Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.[1]
Final Disposal
Once the waste container is full, arrange for its disposal through your institution's environmental health and safety (EHS) office or an equivalent department. They will ensure the waste is handled and disposed of in accordance with all local, state, and federal regulations.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
